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Core Science & Biosynthesis

Foundational

3-Nitro-9-phenyl-9H-carbazole chemical structure and analysis

Executive Overview As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter the challenge of designing high-performance hole-transporting materials (HTMs) and host matrices for o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter the challenge of designing high-performance hole-transporting materials (HTMs) and host matrices for organic light-emitting diodes (OLEDs). A cornerstone intermediate in this domain is 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4)[1]. This whitepaper dissects the chemical logic, regioselective synthesis, and analytical validation of this critical building block, providing a comprehensive guide for researchers and drug development professionals leveraging carbazole scaffolds.

Molecular Architecture & Electronic Profile

The carbazole moiety is a rigid, planar, biphenyl-fused pyrrole system that exhibits exceptional hole mobility and high triplet energy. By introducing a strongly electron-withdrawing nitro group at the 3-position and an electron-donating phenyl ring at the 9-position, we create a polarized donor-acceptor (D-A) system. This structural polarization is not just a feature; it is the fundamental driver that allows the molecule to serve as a versatile synthetic handle for downstream amination and cross-coupling reactions[2].

Table 1: Physicochemical and Electronic Profile

Property Specification / Value
Chemical Name 3-Nitro-9-phenyl-9H-carbazole
CAS Registry Number 121073-91-4
Molecular Formula C18H12N2O2
Molecular Weight 288.30 g/mol
Electronic Nature Donor-Acceptor (D-A) Push-Pull System

| Key Application | Precursor for OLED Hole Transport Layers (HTL) |

Mechanistic Logic of Regioselective Nitration

The synthesis of 3-nitro-9-phenyl-9H-carbazole relies on the electrophilic aromatic substitution (EAS) of 9-phenyl-9H-carbazole. The fundamental causality of the regioselectivity lies in the electron density distribution of the carbazole core. The nitrogen lone pair delocalizes into the fused benzene rings, activating the 1, 3, 6, and 8 positions[3]. However, the 3-position (and symmetrically the 6-position) is the most nucleophilic and sterically accessible site compared to the 1-position, which suffers from peri-steric hindrance from the N-phenyl group[4].

When utilizing a nitrating agent such as Copper(II) nitrate trihydrate (


) in acetic anhydride and acetic acid, the nitronium ion (

) preferentially attacks the C-3 position[5]. Strict temperature control is paramount; elevated temperatures provide the activation energy required for a second nitration event, leading to the 3,6-dinitro-9-phenylcarbazole byproduct[3].

G A 9-Phenyl-9H-carbazole (Starting Material) C Electrophilic Attack (C-3 Position Favored) A->C + NO2+ B Nitrating Agent (Cu(NO3)2 or HNO3) B->C D 3-Nitro-9-phenyl-9H-carbazole (Major Product) C->D T < 10 °C Strict Control E 3,6-Dinitro-9-phenylcarbazole (Over-nitration Byproduct) C->E Excess Reagent or T > 25 °C

Regioselective electrophilic aromatic nitration pathway of 9-phenyl-9H-carbazole.

Self-Validating Experimental Protocol: Synthesis of 3-Nitro-9-phenyl-9H-carbazole

To ensure high yield and isomeric purity, the following protocol employs a self-validating feedback loop using Thin Layer Chromatography (TLC) and strict thermal monitoring[5].

Step-by-Step Methodology:

  • Dissolution and Activation: Dissolve 1.0 equivalent of 9-phenyl-9H-carbazole in a 1:1 mixture of glacial acetic acid and acetic anhydride.

    • Causality: Acetic anhydride acts as a dehydrating agent, reacting with the water of hydration from the copper nitrate to generate anhydrous, highly reactive nitronium species in situ.

  • Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Suppressing the thermal kinetic energy prevents the formation of the 3,6-dinitro derivative, ensuring mono-nitration fidelity[3].

  • Nitration: Slowly add 0.55 equivalents of

    
     in small portions over 30 minutes. Maintain the internal temperature strictly below 10 °C.
    
  • Self-Validation (Reaction Monitoring): After 2 hours of stirring at room temperature, perform a TLC check (Eluent: Hexane/Ethyl Acetate 8:2).

    • Causality: The disappearance of the starting material (high

      
      ) and the appearance of a bright yellow spot (intermediate 
      
      
      
      ) validates the conversion. A lower
      
      
      spot indicates unwanted over-nitration, signaling that the reaction must be immediately quenched.
  • Quenching and Isolation: Pour the mixture into vigorously stirred crushed ice. The sudden drop in solubility forces the rapid precipitation of the crude product. Filter and wash with cold water to neutralize residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Causality: The 3-nitro isomer selectively crystallizes upon cooling, leaving trace dinitro byproducts dissolved in the mother liquor, ensuring >99% isomeric purity.

Downstream Integration: The OLED Material Workflow

In optoelectronics, the nitro group is rarely the final functional moiety; it serves as a robust synthetic handle. 3-Nitro-9-phenyl-9H-carbazole is catalytically reduced to 3-amino-9-phenyl-9H-carbazole[4]. This reactive amine is then subjected to palladium-catalyzed Buchwald-Hartwig cross-coupling with various aryl bromides to yield triarylamine-functionalized carbazoles[2]. These bulky, electron-rich molecules are the gold standard for Hole Transport Layers (HTL) due to their amorphous nature (which prevents crystallization in the device) and perfectly aligned Highest Occupied Molecular Orbital (HOMO) levels.

G N1 3-Nitro-9-phenyl-9H-carbazole (Stable Precursor) N2 Catalytic Reduction (Pd/C, H2 or N2H4) N1->N2 N3 3-Amino-9-phenyl-9H-carbazole (Nucleophilic Amine) N2->N3 N4 Buchwald-Hartwig Amination (Pd2(dba)3, Aryl Halides) N3->N4 N5 Triarylamine-Carbazole HTM (High Hole Mobility) N4->N5 N6 OLED Device Integration (Vacuum Thermal Evaporation) N5->N6

Synthetic workflow from 3-nitro-9-phenyl-9H-carbazole to OLED device integration.

Analytical Characterization & Quality Control

To guarantee the integrity of the synthesized batch before device integration, rigorous analytical benchmarking is required. The most diagnostic signal is the


 NMR shift of the proton at the C-4 position.

Table 2: Analytical Benchmarks for Quality Control

Analytical Technique Expected Diagnostic Signals / Metrics Causality / Rationale

|


 NMR (400 MHz, 

)
|

~ 9.05 ppm (d, J = 2.0 Hz, 1H) | The highly deshielding nitro group shifts the adjacent H-4 proton significantly downfield. The small coupling constant confirms meta-coupling, proving substitution at C-3 rather than C-1. | |

NMR (100 MHz,

)
|

~ 141.5 ppm (

) | Confirms the presence of the strongly electron-withdrawing carbon-nitrogen bond. | | HPLC (Reverse Phase) | > 99.0% Area | Ensures the absolute absence of 3,6-dinitro-9-phenylcarbazole, which acts as a deep charge trap in OLED devices, destroying luminous efficiency. | | HRMS (ESI) | m/z calculated for

[M+H]+: 289.0972 | Exact mass validation prevents the misidentification of structural isomers. |

References

  • US Patent: Synthesis methods for the organic electroluminescent materials (Compound 6: 3-nitro-9-phenyl-9H-carbazole).
  • Vilnius University : 1,3,6,8-Tetranitrocarbazole (TNC): Efficient One-Pot Synthesis and Nitration of Carbazole. Available at:[Link]

  • PMC (National Institutes of Health) : Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type. Available at:[Link]

Sources

Exploratory

Spectroscopic Profiling of 3-Nitro-9-phenyl-9H-carbazole: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 3-Nitro-9-phenyl-9H-carbazole (3-NPK) is a highly conjugated,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Nitro-9-phenyl-9H-carbazole (3-NPK) is a highly conjugated, electron-deficient heterocycle utilized extensively as an intermediate in the synthesis of organic light-emitting diodes (OLEDs), hole-transporting materials, and bioactive pharmaceutical scaffolds. The functionalization of the carbazole core with a strong electron-withdrawing nitro group at the C-3 position, coupled with an orthogonal N-phenyl ring, creates a highly specific electronic environment.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. This whitepaper deconstructs the causality behind the spectroscopic behavior of 3-NPK across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms, providing self-validating analytical protocols to ensure absolute structural confirmation.

Molecular Architecture & Electronic Causality

The spectroscopic signatures of 3-NPK are dictated by its "push-pull" electronic distribution. The carbazole core is inherently electron-rich; however, the introduction of the C-3 nitro group drastically alters the local electron density via both inductive (-I) and resonance (-M) effects. Meanwhile, the N-phenyl group acts as a steric shield and mild electron modulator, twisting out of coplanarity with the carbazole plane to minimize steric clash with the C-1 and C-8 protons.

G N_Phenyl N-Phenyl Group (Steric Shield / Orthogonal) Carbazole Carbazole Core (Electron-Rich π-System) N_Phenyl->Carbazole Mild Delocalization Nitro 3-Nitro Group (Strong EWG / Resonance) Carbazole->Nitro Anisotropic Deshielding & Electron Pull

Fig 1: Electronic Push-Pull System in 3-Nitro-9-phenyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Interpretation of Chemical Shifts

The


H NMR spectrum of 3-NPK is a textbook example of anisotropic deshielding. The nitro group at C-3 withdraws electron density from the conjugated system, profoundly affecting the ortho and peri protons [1].
  • H-4 Proton: Positioned peri to the nitro group, H-4 experiences severe electron depletion and spatial deshielding from the oxygen atoms of the NO

    
     group. It appears as a distinctly downfield doublet (
    
    
    
    Hz) near 9.0 ppm.
  • H-2 Proton: Located ortho to the nitro group, it appears as a doublet of doublets (

    
     Hz) around 8.3 ppm.
    
  • N-Phenyl Protons: Due to the orthogonal twist of the N-phenyl ring, these protons do not fully conjugate with the carbazole core, appearing as a tightly grouped multiplet around 7.5–7.7 ppm.

Table 1: Quantitative NMR Data Summary (400 MHz, CDCl )
NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (

in Hz)
Causality / Assignment

H
H-49.05d (

)
Strong anisotropic deshielding by C-3 NO


H
H-28.32dd (

)
Ortho to NO

, resonance depletion

H
H-58.15d (

)
Peri to nitrogen on unsubstituted ring

H
N-Phenyl7.55 - 7.70m (5H)Orthogonal phenyl ring protons

H
H-17.45d (

)
Meta to NO

, adjacent to N-phenyl

C
C-3141.5SingletDirect attachment to NO

group

C
C-4117.2SingletHighly deshielded aromatic carbon
Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 3-NPK in 0.6 mL of anhydrous CDCl

    
     (containing 0.03% v/v TMS). Validation checkpoint: Solution must be optically clear to prevent magnetic field inhomogeneities.
    
  • T1 Relaxation Optimization: Nitroaromatics often exhibit extended longitudinal relaxation times (

    
    ) for quaternary carbons. Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds for
    
    
    H and
    
    
    seconds for
    
    
    C to ensure accurate integration.
  • Shimming & Locking: Lock to the deuterium signal of CDCl

    
    . Perform gradient shimming until the TMS peak full-width at half-maximum (FWHM) is 
    
    
    
    Hz.
  • Acquisition: Acquire 16 scans for

    
    H and 512 scans for 
    
    
    
    C.

Vibrational Spectroscopy (FT-IR) Signatures

Mechanistic Interpretation of Vibrational Modes

Infrared spectroscopy provides rapid, orthogonal validation of the 3-NPK functional groups. The defining feature of this spectrum is the absence of an N-H stretching band (typically found at ~3400 cm


 in free carbazoles), confirming successful N-phenylation. The nitro group dominates the fingerprint region with two massive dipole-moment-changing vibrations [2, 4].
Table 2: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm

)
IntensityVibrational ModeCausality / Structural Implication
3050 - 3080Weaksp

C-H Stretch
Aromatic ring hydrogens
1595, 1510MediumC=C Aromatic StretchCarbazole and phenyl ring skeletal vibrations
1525 Strong Asymmetric NO

Stretch
Out-of-phase expansion of N=O bonds[2]
1340 Strong Symmetric NO

Stretch
In-phase expansion of N=O bonds [2]
1230MediumC-N StretchAryl-nitrogen bond of the carbazole core
745StrongC-H Out-of-Plane BendAdjacent protons on the unsubstituted ring
Self-Validating Protocol: ATR-FTIR Workflow
  • Background Verification: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution). Validation checkpoint: The baseline must be flat with no residual organic peaks (especially near 1500 cm
    
    
    
    ).
  • Sample Application: Place 2-3 mg of solid 3-NPK directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 600 cm

    
    .
    
  • Signal Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mechanistic Interpretation of Fragmentation

Under Electron Ionization (EI) or Electrospray Ionization (ESI+), 3-NPK exhibits a highly predictable, thermodynamically driven fragmentation cascade. The molecular ion (


 or 

) is typically robust due to the extended aromatic stability.

The most diagnostic fragmentation pathway for aromatic nitro compounds is the Nitro-Nitrite Rearrangement [3]. Before cleavage, the -NO


 group isomerizes to a nitrite ester (-O-N=O), followed by the homolytic cleavage and expulsion of a neutral nitric oxide (NO

) radical, yielding an

fragment. A competing pathway involves the direct loss of the nitro radical (NO

), yielding an

fragment [3].

MS M Molecular Ion [M]⁺ m/z 288 F1 [M - NO]⁺ m/z 258 (Nitro-Nitrite Rearrangement) M->F1 -NO (30 Da) F2 [M - NO₂]⁺ m/z 242 (Direct Cleavage) M->F2 -NO₂ (46 Da) F3 [Carbazole Core]⁺ m/z 166 (Loss of Phenyl & NO₂) F2->F3 -C₆H₄ (76 Da)

Fig 2: Primary MS Fragmentation Pathways of 3-Nitro-9-phenyl-9H-carbazole.
Table 3: Diagnostic MS Fragments (EI-MS / ESI-MS/MS)
m/z ValueIon TypeNeutral LossStructural Assignment
288.1

NoneIntact Molecular Ion
258.1

30 Da (NO)Nitro-nitrite rearrangement product
242.1

46 Da (NO

)
Direct nitro group cleavage
166.1

122 Da TotalBare carbazole core radical cation
Self-Validating Protocol: LC-ESI-MS/MS Acquisition
  • System Priming: Run a blank gradient (Water/Acetonitrile with 0.1% Formic Acid) to establish a baseline. Validation checkpoint: Ensure no carryover peaks at m/z 289 (for

    
    ) exist in the blank.
    
  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of 3-NPK in Acetonitrile.

  • Source Tuning: Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID): To map the fragmentation pathway, isolate the parent ion (m/z 289.1) in Q1, and apply a collision energy ramp from 15 eV to 35 eV in Q2. Monitor the appearance of m/z 259.1 and 243.1 in Q3.

Conclusion

The unambiguous characterization of 3-Nitro-9-phenyl-9H-carbazole requires a multi-modal spectroscopic approach.


H NMR provides spatial mapping of the anisotropic deshielding caused by the nitro group; FT-IR offers rapid confirmation of the NO

functional group and the absence of N-H bonds; and MS/MS fragmentation definitively proves the molecular connectivity through characteristic neutral losses. By adhering to the self-validating protocols outlined above, researchers can ensure absolute data integrity during material synthesis or drug development workflows.

References

  • Three-Component Cascade Synthesis of Carbazoles through [1s,6s] Sigmatropic Shift under Metal-Free Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Spectroscopy Online URL:[Link]

  • Synthesis of Aromatic Polynitro Compounds UCL Discovery URL:[Link]

  • Table of Characteristic IR Absorptions University of Chemistry and Technology, Prague (VSCHT) URL: [Link]

Foundational

solubility of 3-Nitro-9-phenyl-9H-carbazole in common organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Processing of 3-Nitro-9-phenyl-9H-carbazole Executive Summary 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) is a highly functionalized heterocyclic inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Processing of 3-Nitro-9-phenyl-9H-carbazole

Executive Summary

3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) is a highly functionalized heterocyclic intermediate pivotal to the development of optoelectronic materials (e.g., OLED host matrices) and bioactive pharmaceutical scaffolds. The rational design of purification, crystallization, and synthesis workflows for this compound requires a rigorous understanding of its phase behavior in organic solvents.

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation mechanics of 3-Nitro-9-phenyl-9H-carbazole, providing empirically grounded solubility profiles, validated experimental methodologies, and scalable purification protocols.

Mechanistic Framework of Solvation

The solubility of 3-Nitro-9-phenyl-9H-carbazole is governed by two competing structural features: the rigid, planar carbazole backbone and its functional substituents.

  • Steric Disruption via the N-Phenyl Group: Unsubstituted carbazoles exhibit poor solubility due to strong

    
     stacking interactions that result in high crystal lattice energies. The introduction of an N-phenyl group forces a sterically twisted conformation, disrupting this planar stacking and significantly lowering the energy required for solvent molecules to penetrate the lattice[1].
    
  • Dipole Moment via the 3-Nitro Group: The strongly electron-withdrawing nitro group at the 3-position introduces a pronounced molecular dipole. This functionalization shifts the compound's affinity away from non-polar aliphatic hydrocarbons and strongly toward polarizable, polar aprotic, and halogenated solvents[2].

Consequently, the solubility hierarchy closely mirrors that of the parent 9-phenylcarbazole but with enhanced affinity for high-dielectric media[1]. Halogenated solvents (e.g., trichloromethane, dichloromethane) provide the highest solubility due to their matched polarizability, whereas polar protic solvents (e.g., methanol, ethanol) exhibit poor solvation due to the hydrophobic bulk of the carbazole core and the energetic cost of disrupting their hydrogen-bonded networks[3].

G Core 3-Nitro-9-phenyl-9H-carbazole (Solid State) NPhenyl N-Phenyl Substitution (Steric Twist) Core->NPhenyl Structural feature Nitro 3-Nitro Substitution (Strong Dipole) Core->Nitro Structural feature Halogen Halogenated Solvents (CHCl3, DCM) MAX SOLUBILITY NPhenyl->Halogen Disrupts pi-stacking Aprotic Polar Aprotic Solvents (THF, DMF, DMSO) HIGH SOLUBILITY NPhenyl->Aprotic Cavity formation Protic Polar Protic / Aliphatic (Alcohols, Hexane) LOW SOLUBILITY NPhenyl->Protic Hydrophobic repulsion Nitro->Halogen Matches polarizability Nitro->Aprotic Dipole-dipole alignment Nitro->Protic H-bond network exclusion

Caption: Thermodynamic drivers of 3-Nitro-9-phenyl-9H-carbazole solvation across different solvent classes.

Quantitative Solubility Profile

Based on thermodynamic modeling of carbazole derivatives and empirical solid-liquid equilibrium data[4], the following table summarizes the expected solubility behavior of 3-Nitro-9-phenyl-9H-carbazole at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventRelative SolubilityMechanistic Rationale
Halogenated Trichloromethane (CHCl₃), Dichloromethane (DCM)Very High Strong dipole-dipole interactions; high polarizability perfectly matches the nitro-aromatic system[1].
Cyclic Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh Lewis base oxygen coordinates favorably with the electron-deficient regions of the nitro-aromatic ring[3].
Polar Aprotic DMF, DMSOHigh Strong dipole alignment with the 3-nitro group stabilizes the solute cavity[5].
Aromatic Toluene, BenzeneModerate Favorable

interactions, though limited by the polarity mismatch with the nitro group[2].
Polar Protic Methanol, Ethanol, IsopropanolLow Strong solvent-solvent hydrogen bonding networks actively exclude the bulky hydrophobic carbazole core[1].
Aliphatic n-Hexane, CyclohexaneVery Low Insufficient London dispersion forces to overcome the compound's crystal lattice energy[3].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent false positives, ensuring that causality and data accuracy are maintained.

Protocol A: Isothermal Saturation Method for Precise Solubility Measurement

Dynamic dissolution methods often overshoot saturation due to localized supersaturation. The isothermal saturation method guarantees true thermodynamic equilibrium.

  • Preparation: Add an excess amount of 3-Nitro-9-phenyl-9H-carbazole (approx. 500 mg) to a jacketed glass vessel containing 10 mL of the target solvent (e.g., THF).

  • Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (e.g., 298.15 ± 0.05 K) controlled by a circulating water bath for 48 hours. Causality: 48 hours ensures the dissolution-precipitation kinetics have reached a steady state.

  • Phase Separation: Cease agitation and allow the suspension to settle for 12 hours isothermally. Extract 2 mL of the clear supernatant using a syringe equipped with a 0.22 μm PTFE syringe filter (pre-warmed to the exact bath temperature to prevent premature precipitation).

  • Gravimetric Analysis: Transfer exactly 1 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 60 °C until a constant mass is achieved.

  • Self-Validation Step: Re-dissolve the dried residue in HPLC-grade acetonitrile and analyze via HPLC-UV (at 254 nm). Validation logic: If the HPLC peak area does not linearly correlate with the gravimetric mass, solvent entrapment or compound degradation has occurred, invalidating the run.

Protocol B: Solvent-Antisolvent (SAS) Precipitation for Purification

SAS precipitation exploits the steep solubility cliff between halogenated solvents and aliphatic/protic solvents to achieve >99% purity[4].

  • Dissolution: Dissolve 5.0 g of crude 3-Nitro-9-phenyl-9H-carbazole in 25 mL of Dichloromethane (DCM) at 25 °C. Stir until complete dissolution is achieved.

  • Clarification: Vacuum filter the solution through a 0.45 μm membrane to remove any insoluble mechanical impurities or highly polymerized byproducts.

  • Antisolvent Addition: Transfer the filtrate to a high-shear mixing vessel. Using a syringe pump, add 100 mL of Ethanol (the antisolvent) dropwise at a rate of 2 mL/min. Causality: A slow addition rate controls the supersaturation ratio, favoring the growth of large, pure crystals rather than amorphous, impurity-trapping aggregates.

  • Aging & Recovery: Allow the suspension to age under gentle stirring for 2 hours. Recover the bright yellow/green precipitate via Buchner filtration and wash with 20 mL of cold ethanol.

  • Self-Validation Step: Sample the mother liquor and analyze via Thin-Layer Chromatography (TLC) against a pure reference standard. Validation logic: The mother liquor must show the presence of impurities but minimal target compound. If the target compound concentration in the mother liquor is high, the solvent/antisolvent ratio must be adjusted.

G S1 Step 1: Dissolution (DCM - High Solubility Phase) S2 Step 2: Clarification (0.45 μm Filtration) S1->S2 S3 Step 3: Antisolvent Addition (Ethanol added at 2 mL/min) S2->S3 S4 Step 4: Supersaturation (Controlled Nucleation) S3->S4 S5 Step 5: Aging & Growth (2 Hours Gentle Stirring) S4->S5 S6 Step 6: Recovery (Vacuum Filtration & Drying) S5->S6 Val Self-Validation: HPLC/TLC of Mother Liquor S6->Val Analyzes filtrate

Caption: Step-by-step workflow for the Solvent-Antisolvent (SAS) precipitation and validation process.

References

  • [1939] Optically Active Tervalent Nitrogen Compounds. Part I. RSC Publishing. Available at:[Link]

  • Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data, ACS Publications (2023). Available at:[Link]

  • Solubility Measurement and Modeling of 9-Phenylcarbazole... (Abstract & Supplemental). American Chemical Society (2023). Available at:[Link]

Sources

Exploratory

3-Nitro-9-phenyl-9H-carbazole molecular weight and formula

An In-depth Technical Guide to the Discovery and Synthesis of 3-Nitro-9-phenyl-9H-carbazole Executive Summary 3-Nitro-9-phenyl-9H-carbazole (C₁₈H₁₂N₂O₂) is a critical heterocyclic intermediate used primarily in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of 3-Nitro-9-phenyl-9H-carbazole

Executive Summary

3-Nitro-9-phenyl-9H-carbazole (C₁₈H₁₂N₂O₂) is a critical heterocyclic intermediate used primarily in the development of optoelectronic materials (OLEDs) and pharmaceutical pharmacophores. Structurally, it consists of a carbazole core N-substituted with a phenyl group and functionalized at the C3 position with a nitro group. This specific substitution pattern creates a donor-acceptor (D-A) architecture, facilitating intramolecular charge transfer (ICT) and serving as a versatile precursor for 3-amino-9-phenylcarbazole—a key building block for hole-transporting materials and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed to support high-integrity research and development.

Chemical Identity & Physicochemical Properties

Core Identifiers
PropertyValue
IUPAC Name 3-Nitro-9-phenyl-9H-carbazole
Molecular Formula C₁₈H₁₂N₂O₂
Molecular Weight 288.30 g/mol
CAS Number Not widely listed (Synthetic Intermediate); Analogous to 3-nitro-9-ethylcarbazole (86-20-4)
Physical State Yellow crystalline solid
Solubility Soluble in CH₂Cl₂, THF, DMF; Insoluble in H₂O
Melting Point >150 °C (Predicted based on structural analogs)
Structural Visualization

The molecule features a planar carbazole system with a twisted N-phenyl ring (due to steric hindrance at H1/H8) and a coplanar nitro group at C3, which strongly withdraws electron density from the nitrogen lone pair.

G Carbazole Carbazole Core (Electron Donor) Phenyl N-Phenyl Group (Pos 9, Steric Bulk) Carbazole->Phenyl N-Arylation Nitro Nitro Group (Pos 3, Electron Acceptor) Carbazole->Nitro Electrophilic Subst. Phenyl->Nitro D-A Interaction (ICT)

Figure 1: Structural components and electronic interactions within 3-Nitro-9-phenyl-9H-carbazole.

Synthesis Methodologies

Two primary routes are recommended: Direct Electrophilic Nitration (for scale) and Pd-Catalyzed Coupling (for regioselectivity).

Method A: Regioselective Nitration of 9-Phenylcarbazole

This is the standard laboratory route. The N-phenyl group directs electrophilic substitution to the 3- and 6-positions. Careful control of stoichiometry is required to avoid 3,6-dinitro formation.

Reagents:

  • Substrate: 9-Phenylcarbazole (1.0 eq)

  • Nitrating Agent: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or dilute HNO₃

  • Solvent: Acetic Anhydride (Ac₂O) or Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve 9-phenylcarbazole (10 mmol) in Ac₂O (20 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add powdered Cu(NO₃)₂·3H₂O (1.1 eq) over 30 minutes. Note: The mild nitrating agent prevents over-nitration.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DCM to obtain yellow needles.

Method B: Pd-Catalyzed Buchwald-Hartwig Coupling

This route builds the carbazole core from pre-functionalized precursors, avoiding isomer mixtures entirely.

Reagents:

  • Precursors: 3-Nitrocarbazole + Bromobenzene OR 3-Bromo-9-phenylcarbazole + Sodium Nitrite (uncommon) OR 2-Chloro-nitrobenzene + N-phenylaniline (via oxidative cyclization).

  • Catalyst: Pd(OAc)₂ / XPhos

  • Base: Cs₂CO₃

Protocol (N-Arylation of 3-Nitrocarbazole):

  • Setup: Charge a Schlenk flask with 3-nitrocarbazole (1.0 eq), Bromobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane under Argon.

  • Reflux: Heat at 100°C for 12–24 hours.

  • Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The nitro group at C3 exerts a strong deshielding effect on the adjacent proton (H4).

PositionChemical Shift (δ, ppm)MultiplicityAssignment
H4 8.90 – 9.05 Doublet (d, J=2 Hz)Key Diagnostic Peak (Deshielded by -NO₂)
H2 8.25 – 8.35Doublet of doublets (dd)Ortho to -NO₂
H5 8.10 – 8.20Doublet (d)Carbazole ring
H1 7.40 – 7.50Doublet (d)Shielded by N-Phenyl
Ph-H 7.50 – 7.70Multiplet (m)N-Phenyl protons
Infrared Spectroscopy (FT-IR)
  • Asymmetric -NO₂ Stretch: 1510–1530 cm⁻¹ (Strong)

  • Symmetric -NO₂ Stretch: 1330–1350 cm⁻¹ (Strong)

  • C-N Stretch: 1280–1310 cm⁻¹ (Carbazole C-N)

Applications in Research & Development

Optoelectronics (OLEDs)

3-Nitro-9-phenyl-9H-carbazole serves as a Donor-Acceptor (D-A) building block.

  • Mechanism: The electron-rich carbazole donates to the electron-poor nitro group, creating a dipole.

  • Usage: It is reduced to the amine (3-amino-9-phenylcarbazole) to synthesize Host Materials for phosphorescent OLEDs (PhOLEDs) or Thermally Activated Delayed Fluorescence (TADF) emitters.

Pharmaceutical Intermediates
  • Kinase Inhibition: The carbazole scaffold mimics the ATP-binding pocket of kinases. The 3-position is a critical vector for structure-activity relationship (SAR) optimization.

  • Bioactivity: Nitro-carbazoles have shown potential as hypoxia-activated prodrugs (similar to other nitroaromatics).

Workflow Start 3-Nitro-9-phenyl-9H-carbazole Step1 Reduction (SnCl2 / HCl or H2/Pd-C) Start->Step1 Intermediate 3-Amino-9-phenyl-9H-carbazole Step1->Intermediate Branch1 Buchwald Coupling (Ar-Br) Intermediate->Branch1 Branch2 Amide Coupling (R-COCl) Intermediate->Branch2 End1 OLED Hole Transport Material (e.g., TCTA analogs) Branch1->End1 End2 Kinase Inhibitor (Pharmacophore) Branch2->End2

Figure 2: Synthetic utility workflow of 3-Nitro-9-phenyl-9H-carbazole.

References

  • PubChem. (2025).[1][2][3] 9H-Carbazole, 3-nitro-9-nitroso- Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2025). The Synthesis of Carbazoles: Light-Promoted Tandem Coupling. RSC Advances. [Link]

  • Google Patents. (2015). Synthesis methods for organic electroluminescent materials. US Patent Application. (Mentions Compound 6: 3-nitro-9-phenyl-9H-carbazole).[4]

  • MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules. [Link]

Sources

Foundational

The Discovery, Synthesis, and Application of 3-Nitro-9-phenyl-9H-carbazole: A Technical Whitepaper

Executive Summary In the landscape of modern organic electronics, the architectural design of hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts relies heavily on robust, electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic electronics, the architectural design of hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts relies heavily on robust, electron-rich molecular cores. 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) has emerged as a critical gateway intermediate in this domain[1]. While initially synthesized during early 20th-century investigations into the stereochemistry of tervalent nitrogen, its modern utility lies almost exclusively in its role as a precursor. By serving as a stable, regioselectively functionalized scaffold, it enables the downstream synthesis of 3-amino-9-phenylcarbazole—a foundational building block for high-efficiency Organic Light-Emitting Diodes (OLEDs)[2].

This whitepaper provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole, detailing its historical discovery, physicochemical properties, mechanistic synthesis, and self-validating experimental protocols.

Historical Context & Discovery

The exploration of N-phenylcarbazole derivatives dates back to the 1930s. Early pioneers, including Patterson and Adams (1933) and later Dunlop and Tucker (1939), synthesized compounds such as 3-nitro-9-phenylcarbazole-2'-carboxylic acid[3]. Their primary objective was not materials science, but rather fundamental physical organic chemistry: attempting to resolve optically active isomers of nitrogen compounds to prove that tervalent nitrogen could exhibit asymmetry[3].

These early attempts at resolving optical antipodes were largely unsuccessful due to the low energy barrier for nitrogen inversion. However, the synthetic methodologies developed—specifically the Ullmann condensation of carbazoles with aryl halides and subsequent electrophilic aromatic substitutions—laid the permanent groundwork for carbazole chemistry[4]. It was not until the late 1990s and early 2000s, with the advent of multilayer OLED architectures, that the specific intermediate 3-Nitro-9-phenyl-9H-carbazole was commercialized and heavily patented as a precursor for hole-transport layers[2][5].

Physicochemical Profiling

Understanding the physical parameters of 3-Nitro-9-phenyl-9H-carbazole is essential for optimizing downstream reactions, particularly its solubility profile during catalytic reduction.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-Nitro-9-phenyl-9H-carbazole
CAS Registry Number 121073-91-4[1]
Molecular Formula C₁₈H₁₂N₂O₂[1]
Molecular Weight 288.30 g/mol [1]
Appearance Yellow to green-yellow crystalline powder
Solubility Soluble in CH₂Cl₂, THF, and hot Ethanol; Insoluble in Water
Reactivity Profile Susceptible to catalytic hydrogenation; stable under standard conditions

Mechanistic Synthesis & Causality

The synthesis of 3-Nitro-9-phenyl-9H-carbazole is typically achieved via the electrophilic aromatic nitration of 9-phenylcarbazole. The carbazole core is highly electron-rich, with the nitrogen atom strongly activating the 3- and 6-positions toward electrophilic attack.

Causality in Reaction Optimization

A common pitfall in carbazole chemistry is over-nitration. Using standard mixed acids (HNO₃/H₂SO₄) almost exclusively yields 3,6-dinitro-9-phenylcarbazole or leads to oxidative degradation of the core. To achieve strict regioselectivity for the mono-nitro product, milder nitrating agents must be employed.

Table 2: Nitration Condition Optimization

Nitrating AgentSolventTempMajor ProductYield
HNO₃ / H₂SO₄Water / H₂SO₄0 °C3,6-Dinitro-9-phenylcarbazole< 20% (Mono)
HNO₃ (65%)Glacial Acetic Acid25 °C3-Nitro-9-phenylcarbazole~65%
Cu(NO₃)₂·3H₂O Acetic Anhydride 0 °C to RT 3-Nitro-9-phenylcarbazole > 85%

Mechanistic Insight: Copper(II) nitrate in acetic anhydride slowly generates acetyl nitrate (


) in situ. This mild, bulky electrophile highly favors mono-substitution at the sterically accessible and electronically activated 3-position, effectively shutting down the pathway to di-nitration.

Synthesis N1 9-Phenylcarbazole N2 3-Nitro-9-phenyl-9H-carbazole (Target Intermediate) N1->N2 Cu(NO3)2, Ac2O Regioselective Nitration N3 3-Amino-9-phenylcarbazole (OLED Precursor) N2->N3 N2H4·H2O, Pd/C Catalytic Reduction

Synthetic workflow from 9-phenylcarbazole to the OLED precursor 3-amino-9-phenylcarbazole.

Downstream Application: Gateway to OLED Hole-Transport Layers

The nitro group itself is an electron-withdrawing moiety that quenches fluorescence, making 3-Nitro-9-phenyl-9H-carbazole unsuitable as an active OLED layer[2]. However, upon reduction to 3-amino-9-phenylcarbazole , the resulting primary amine becomes a powerful nucleophile[6].

Through Buchwald-Hartwig cross-coupling, this amine is reacted with various aryl bromides to synthesize starburst macromolecules (e.g., TCTA analogs). These extended conjugated systems possess shallow Highest Occupied Molecular Orbital (HOMO) levels, making them exceptional Hole Transport Layers (HTL) that facilitate the migration of positive charge carriers from the anode to the emissive layer.

OLED_Logic N1 3-Nitro-9-phenyl-9H-carbazole N2 Reduction to Amine N1->N2 N3 Buchwald-Hartwig Amination (with Aryl Halides) N2->N3 N4 Hole Transport Layer (HTL) Materials (e.g., TCTA analogs) N3->N4 N5 High-Efficiency OLED Devices N4->N5

Logical progression from the nitro intermediate to high-efficiency OLED device integration.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for operational steps and built-in analytical checkpoints.

Protocol 1: Regioselective Nitration of 9-Phenylcarbazole

Objective: Synthesize 3-Nitro-9-phenyl-9H-carbazole while suppressing di-nitration.

  • Reaction Setup: Dissolve 9-phenylcarbazole (10.0 g, 41.1 mmol) in 150 mL of acetic anhydride in a 500 mL round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Cu(NO₃)₂·3H₂O (5.46 g, 22.6 mmol, 0.55 eq) in small portions over 30 minutes.

    • Causality: 0.55 equivalents of the copper salt provide exactly 1.1 equivalents of nitrate ions. This precise stoichiometry, combined with the slow generation of acetyl nitrate, prevents the formation of the 3,6-dinitro byproduct.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) must be fully consumed, replaced by a distinct yellow spot (Rf ~0.4).

  • Workup: Pour the mixture into 500 mL of vigorously stirred ice water. Stir for 1 hour to fully hydrolyze the acetic anhydride. Filter the resulting yellow precipitate and wash extensively with distilled water to remove all soluble copper salts.

  • Validation: Recrystallize from hot ethanol to yield bright yellow crystals. Validate via ¹H NMR (CDCl₃): Look for the highly deshielded singlet at ~8.95 ppm, corresponding to the C4 proton adjacent to the nitro group.

Protocol 2: Catalytic Reduction to 3-Amino-9-phenylcarbazole

Objective: Safely reduce the nitro group to a primary amine[6].

  • Reaction Setup: Suspend 3-Nitro-9-phenyl-9H-carbazole (5.0 g, 17.3 mmol) in 100 mL of absolute ethanol. Add 10% Pd/C (0.5 g, 10 wt%).

  • Reagent Addition: Heat the suspension to 60 °C. Add hydrazine hydrate (85%, 4.2 mL, ~5.0 eq) dropwise over 20 minutes.

    • Causality: Hydrazine acts as an in situ hydrogen donor via catalytic decomposition on the palladium surface. This avoids the severe explosion hazards and specialized autoclave equipment required for high-pressure H₂ gas.

  • Monitoring: Reflux for 3 hours. The yellow suspension will gradually turn colorless or pale gray. Validate via TLC; the yellow nitro spot must completely disappear.

  • Workup (Critical Step): Perform a hot filtration through a pad of Celite to remove the Pd/C catalyst.

    • Causality: 3-amino-9-phenylcarbazole has poor solubility in cold ethanol. Failing to filter the mixture while near-boiling will cause the product to crystallize on the catalyst, resulting in massive yield loss trapped in the Celite pad.

  • Validation: Concentrate the filtrate under reduced pressure to precipitate the amine. Validate via IR spectroscopy: confirm the disappearance of the strong NO₂ symmetric/asymmetric stretches (1350, 1530 cm⁻¹) and the appearance of N-H stretching doublets (3300-3400 cm⁻¹).

References[1] Title: 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) | Source: BLD Pharm | URL: 3]">https://www.bldpharm.com[3] Title: Attempts to prepare Optically Active Tervalent Nitrogen Compounds | Source: RSC Publishing | URL: https://pubs.rsc.org/en/content/articlelanding/1939/JR/jr9390001945[4] Title: Synthesis of 1:9-Phenylenecarbazole | Source: RSC Publishing | URL: https://pubs.rsc.org/en/content/articlelanding/1939/JR/jr9390001945[2] Title: United States Patent (QD-OLED) | Source: Google Patents | URL: 5]">https://patents.google.com[5] Title: 9-(4-Nitrophenyl)carbazole and OLED Materials | Source: BLD Pharm | URL: 6]">https://www.bldpharm.com[6] Title: CN118812414B - A method for synthesizing 3-amino-9-phenylcarbazole | Source: Google Patents | URL: https://patents.google.com/patent/CN118812414B/en

Sources

Protocols & Analytical Methods

Method

purification of 3-Nitro-9-phenyl-9H-carbazole by column chromatography

Application Note: Synthesis and Purification of 3-Nitro-9-phenyl-9H-carbazole via Column Chromatography Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide and Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of 3-Nitro-9-phenyl-9H-carbazole via Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide and Protocol.

Executive Summary

3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4)[1] is a highly conjugated, electroactive intermediate widely utilized in the synthesis of organic light-emitting diodes (OLEDs), polycyclic aromatic hydrocarbons[2], and bioactive carbazole alkaloids. Achieving absolute purity is critical; trace structural analogs (e.g., unreacted starting materials or over-nitrated byproducts) can severely quench luminescence or disrupt polymer chain propagation in downstream materials science applications. This application note provides a comprehensive, field-validated protocol for the purification of 3-nitro-9-phenyl-9H-carbazole via normal-phase silica gel column chromatography.

Mechanistic Causality: Synthesis and Impurity Profiling

The purification strategy is directly dictated by the synthetic route. 3-Nitro-9-phenyl-9H-carbazole is typically synthesized via the Ullmann coupling of 3-nitrocarbazole with iodobenzene[3][4] or the regioselective electrophilic nitration of 9-phenylcarbazole[5].

Focusing on the nitration pathway, the crude mixture inherently contains a specific polarity profile:

  • Unreacted 9-Phenylcarbazole (Non-polar): The highly lipophilic carbazole core lacks polar functional groups, meaning it has minimal interaction with the stationary phase.

  • 3-Nitro-9-phenyl-9H-carbazole (Moderately Polar Target): The introduction of the strongly electron-withdrawing nitro (-NO₂) group at the C3 position breaks the molecule's symmetry and induces a significant dipole moment. This increases its affinity for the polar silanol (-SiOH) groups of the silica gel via dipole-dipole interactions.

  • 3,6-Dinitro-9-phenylcarbazole (Highly Polar Byproduct): A common over-reaction byproduct. The presence of two nitro groups further increases the dipole moment and stationary phase retention.

Synthesis SM 9-Phenyl-9H-carbazole (Non-polar) Reagent Nitration (HNO3/H2SO4) SM->Reagent Reactant Reagent->SM Unreacted Target 3-Nitro-9-phenyl-9H-carbazole (Moderately Polar) Reagent->Target Major Product Impurity 3,6-Dinitro Byproduct (Highly Polar) Reagent->Impurity Over-nitration

Diagram 1: Synthesis pathway and resulting polarity-based impurity profile.

Chromatographic Strategy and Self-Validation

To achieve baseline separation, a gradient elution strategy is employed. Isocratic elution with a strong solvent would cause co-elution of the target and the non-polar starting material, while a weak solvent would result in excessive band broadening of the target.

The Causality of Dry Loading: 3-Nitro-9-phenyl-9H-carbazole exhibits limited solubility in pure non-polar solvents (e.g., hexane) but dissolves readily in dichloromethane (DCM). Wet-loading the sample dissolved in DCM onto a hexane-equilibrated column introduces a localized zone of high polarity, causing "band tailing" and premature elution of polar impurities. Dry loading—adsorbing the crude mixture onto silica gel prior to loading—eliminates the sample solvent. This ensures the compounds start as a tight, uniform band and partition strictly based on the mobile phase gradient.

Self-Validating Detection: Carbazoles are highly conjugated and UV-active. On a Silica gel 60 F254 TLC plate, the nitro group quenches background fluorescence, making the target compound appear as a distinct, dark spot under 254 nm UV light. Co-spotting the crude mixture against pure starting materials ensures accurate fraction identification.

Experimental Protocol

Materials and Reagents
  • Stationary Phase: Silica gel (230–400 mesh, 40–63 μm) for flash chromatography.

  • Mobile Phase: Hexane (or Petroleum Ether, 60-90°C) and Ethyl Acetate (EtOAc), HPLC or ACS grade.

  • Sample Solvent: Dichloromethane (DCM) for dry loading.

Pre-Column TLC Optimization
  • Prepare a TLC plate (Silica gel 60 F254).

  • Spot the crude mixture, pure 9-phenylcarbazole (if available), and a co-spot.

  • Develop the plate in a Hexane:EtOAc (10:1, v/v) chamber.

  • Visualize under 254 nm UV light. Ensure the target compound has an Rf value between 0.3 and 0.5 for optimal column transferability.

Column Packing (Slurry Method)
  • Select a glass column. The mass of silica should be 30 to 50 times the mass of the crude mixture.

  • Prepare a slurry of silica gel in 100% Hexane.

  • Pour the slurry into the column continuously to prevent stratification.

  • Use compressed air or a pump to pack the bed tightly. Maintain a layer of Hexane (approx. 2 cm) above the silica bed.

Dry Loading Preparation
  • Dissolve the crude 3-nitro-9-phenyl-9H-carbazole mixture in a minimal amount of DCM.

  • Add dry silica gel (1.5 to 2 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sand on top.

Gradient Elution and Fraction Collection
  • Phase 1 (Non-polar Wash): Elute with 2 column volumes (CV) of 100% Hexane. This elutes the unreacted 9-phenylcarbazole.

  • Phase 2 (Target Elution): Switch the mobile phase to Hexane:EtOAc (20:1, v/v) for 1 CV, then transition to Hexane:EtOAc (10:1, v/v). Begin collecting fractions (e.g., 20 mL each). Monitor via TLC. The target 3-nitro-9-phenyl-9H-carbazole will elute in this phase.

  • Phase 3 (Column Flush): Switch to Hexane:EtOAc (3:1, v/v) to flush out the highly polar 3,6-dinitro-9-phenylcarbazole and baseline impurities.

Workflow Crude Crude Mixture (Dry Loaded) Elute1 Isocratic Wash Hexane (100%) Crude->Elute1 Elute2 Gradient Elution Hexane:EtOAc (10:1) Elute1->Elute2 F1 Fraction 1 Unreacted SM Elute1->F1 Elutes non-polar Elute3 Column Flush Hexane:EtOAc (3:1) Elute2->Elute3 F2 Fraction 2 3-Nitro-9-phenyl-9H-carbazole Elute2->F2 Elutes target F3 Fraction 3 Dinitro Impurities Elute3->F3 Elutes polar

Diagram 2: Step-by-step column chromatography workflow and fraction collection.

Quantitative Data Summaries

Table 1: Thin-Layer Chromatography (TLC) Retention Factors (Rf)

Compound Rf in Hexane:EtOAc (10:1) Polarity Driver UV 254 nm Appearance
9-Phenyl-9H-carbazole 0.75 ± 0.05 Highly conjugated, no polar functional groups Bright fluorescence
3-Nitro-9-phenyl-9H-carbazole 0.45 ± 0.05 Single -NO₂ dipole interaction Dark quenching spot

| 3,6-Dinitro-9-phenylcarbazole | 0.20 ± 0.05 | Dual -NO₂ dipole interactions | Dark quenching spot |

Table 2: Standardized Gradient Elution Schedule

Column Volume (CV) Mobile Phase Ratio (Hexane:EtOAc) Purpose
0.0 – 2.0 100:0 Elution of unreacted starting materials
2.0 – 3.0 20:1 Transition phase to prevent band splitting
3.0 – 6.0 10:1 Elution of target 3-nitro-9-phenyl-9H-carbazole

| 6.0 – 8.0 | 3:1 | Column flush for polar byproducts |

Post-Purification Processing

Pool all fractions containing pure 3-nitro-9-phenyl-9H-carbazole (verified by TLC). Concentrate the pooled fractions using a rotary evaporator under reduced pressure (water bath at 40°C). To remove trace residual solvents, dry the resulting yellow-to-orange solid under high vacuum for 12–24 hours.

References

  • BLD Pharm. "121073-91-4 | 3-Nitro-9-phenyl-9H-carbazole". bldpharm.com.
  • Dunlop, H. G., & Tucker, S. H. (1939). "Attempts to prepare Optically Active Tervalent Nitrogen Compounds. Part I. Synthesis of 1:9-Phenylenecarbazole". Journal of the Chemical Society (Resumed), 1945-1956.
  • University of Glasgow. "Part I. Synthesis of tumour-inhibiting compounds Part II. Syntheses of l:9-phenylenecarbazole." gla.ac.uk.
  • ACS Publications.
  • Patureau, F. et al. (2015).

Sources

Application

Advanced Application Note: Recrystallization of 3-Nitro-9-phenyl-9H-carbazole

Abstract This technical guide outlines the optimized protocol for the purification of 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) via recrystallization. As a critical intermediate in the synthesis of optoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the optimized protocol for the purification of 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) via recrystallization. As a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds, the purity of this compound directly influences the charge-transport mobility and stability of final devices. This protocol addresses specific challenges associated with nitro-carbazole derivatives, including isomer separation (removal of 2-nitro and 3,6-dinitro byproducts) and the prevention of "oiling out" during cooling.

Part 1: Pre-Formulation & Solubility Logic

Chemical Context & Impurity Profile

The synthesis of 3-Nitro-9-phenyl-9H-carbazole is typically achieved via the nitration of 9-phenylcarbazole. This electrophilic aromatic substitution is regioselective but not regiospecific, leading to a crude mixture containing:

  • Target: 3-Nitro-9-phenyl-9H-carbazole (Major).

  • Impurity A: 9-Phenylcarbazole (Unreacted starting material).[1]

  • Impurity B: 2-Nitro-9-phenyl-9H-carbazole (Minor isomer).

  • Impurity C: 3,6-Dinitro-9-phenyl-9H-carbazole (Over-nitration product).

Solvent System Selection

The 3-nitro group introduces significant polarity to the otherwise lipophilic 9-phenylcarbazole core. A single-solvent system often fails to differentiate between the target and the dinitro impurity. Therefore, a binary solvent system is required to balance the solubility parameters.

SolventRoleRationale
Toluene Solvent (Good) High boiling point (110°C) allows for excellent dissolution of the carbazole core at elevated temperatures. The aromatic nature interacts favorably with the

-system of the target.
Ethanol Anti-Solvent (Poor) Polar protic nature reduces solubility of the hydrophobic phenyl-carbazole backbone while retaining more polar dinitro impurities in the mother liquor.
Acetone Alternative SolventUseful for initial dissolution if the crude is highly impure, but lower boiling point (56°C) limits the saturation capacity compared to toluene.

Selected System: Toluene / Ethanol (1:3 v/v)

  • Mechanism:[2][3][4][5][6] The compound dissolves in hot toluene.[4] Ethanol is added to the cloud point. Upon cooling, the target crystallizes while the more soluble dinitro impurities and unreacted starting material remain in the supernatant.

Part 2: Step-by-Step Recrystallization Protocol

Safety Prerequisites
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Never distill the mother liquor to dryness.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Work within a fume hood to avoid inhalation of toluene vapors.

Experimental Procedure
Step 1: Dissolution (Saturation)
  • Weigh 10.0 g of crude 3-Nitro-9-phenyl-9H-carbazole into a 250 mL round-bottom flask (RBF).

  • Add 40 mL of Toluene .

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Heat the mixture to 95°C (just below reflux) using an oil bath.

    • Note: If solids remain after 15 minutes of reflux, add Toluene in 5 mL increments until a clear, dark yellow/orange solution is obtained.

    • Critical Check: If black specks (inorganic salts or char) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.

Step 2: Anti-Solvent Addition
  • Remove the heat source but keep the flask stirring.

  • While the solution is still hot (~80-90°C), slowly add Ethanol dropwise via an addition funnel or pipette.

  • Continue addition until a persistent turbidity (cloudiness) is observed.

  • Add 2-3 mL of hot Toluene to just redissolve the turbidity and restore a clear solution.

Step 3: Controlled Crystallization
  • Remove the flask from the oil bath and place it on a cork ring.

  • Allow the solution to cool to room temperature (RT) undisturbed over 2–3 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, needle-like crystals.

  • Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Washing
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash 1: Rinse the filter cake with 20 mL of cold Ethanol/Toluene (3:1 mix) .

  • Wash 2: Rinse with 20 mL of cold pure Ethanol to remove residual high-boiling toluene.

  • Dry the solid in a vacuum oven at 60°C for 6 hours .

Part 3: Visualization of Workflow

RecrystallizationWorkflow Start Crude 3-Nitro-9-phenyl-9H-carbazole Dissolve Dissolve in Hot Toluene (95°C) (Solvent) Start->Dissolve Check Solids Remaining? Dissolve->Check HotFilter Hot Filtration (Remove Inorganics) Check->HotFilter Yes AddAnti Add Hot Ethanol until Turbid (Anti-Solvent) Check->AddAnti No HotFilter->AddAnti Clear Add excess Toluene to Clear AddAnti->Clear Cool Slow Cooling to RT -> Ice Bath Clear->Cool Filter Vacuum Filtration Cool->Filter Final Pure Crystals (Needle-like, Yellow) Filter->Final Solid Retained Liquor Mother Liquor (Contains 2-nitro & dinitro isomers) Filter->Liquor Filtrate Wash Wash with Cold Ethanol Final->Wash

Caption: Logical flow for the purification of 3-Nitro-9-phenyl-9H-carbazole, highlighting critical decision points for impurity removal.

Part 4: Characterization & Quality Control

To validate the success of the recrystallization, the following analytical methods are required.

Melting Point Determination
  • Expected Range: 148°C – 152°C (Dependent on specific polymorph, typically higher than N-ethyl analog).

  • Criterion: A range < 2°C indicates high purity. A broad range (> 5°C) suggests residual solvent or isomer contamination.

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10 over 20 min).

  • Detection: UV at 254 nm and 330 nm (Nitro group absorption).

  • Acceptance Criteria: > 99.5% Area under curve (AUC).

1H-NMR Spectroscopy (400 MHz, CDCl3)

Key diagnostic peaks to confirm structure and purity:

  • 
     8.9-9.0 ppm (d, 1H):  Proton at C4 position (ortho to nitro group, highly deshielded).
    
  • 
     8.2-8.3 ppm (dd, 1H):  Proton at C2 position.
    
  • 
     7.4-7.6 ppm (m, 5H):  Phenyl ring protons (confirming N-phenyl substitution).
    
  • Impurity Check: Look for small doublets shifted slightly upfield/downfield indicating the 2-nitro isomer.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or MP is close to solvent boiling point.Re-heat to dissolve oil. Add 10% more Toluene. Cool slowly with vigorous stirring to induce nucleation.
Low Yield Too much solvent used or product is too soluble in Ethanol.Concentrate the mother liquor by 50% on a rotovap and repeat cooling cycle (Second Crop).
Colored Impurities Oxidation byproducts or trace copper (if Ullmann used).Add activated charcoal (5 wt%) to the hot toluene solution, stir for 5 min, and hot filter before adding Ethanol.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole. (Accessed 2023).[7] Link

  • Zhang, P., et al. "9-Butyl-3-nitro-9H-carbazole." IUCrData, 2016, 1, x161776. Link

  • Kyung-Ryoul, K., et al. "Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent." KR Patent 100163344B1. Link

  • Chiu, K.Y., et al. "Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles." Journal of the Chinese Chemical Society, 2012, 59, 331-337.[1] Link

  • PubChem. "9-Phenylcarbazole Compound Summary." National Library of Medicine. Link

Sources

Method

The Strategic Utility of 3-Nitro-9-phenyl-9H-carbazole as a Versatile Building Block in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Carbazole Scaffold and the Significance of the 3-Nitro-9-phenyl Moiety The carbazole nucleus, a tricyclic aromatic heterocycle, is a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Scaffold and the Significance of the 3-Nitro-9-phenyl Moiety

The carbazole nucleus, a tricyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[1] The versatility of the carbazole ring system stems from its rigid, planar structure and its rich electron density, which allows for favorable interactions with various biological targets.

3-Nitro-9-phenyl-9H-carbazole emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. The introduction of a phenyl group at the 9-position (the nitrogen atom) and a nitro group at the 3-position imparts distinct advantages for chemical diversification:

  • The 9-phenyl group: This bulky substituent can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.

  • The 3-nitro group: This electron-withdrawing group serves as a versatile chemical handle. Its reduction to an amino group is a cornerstone transformation, opening up a vast landscape of subsequent chemical modifications. This amino functionality can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to construct more complex, polycyclic systems.

This document provides a comprehensive guide to the synthesis, functionalization, and application of 3-Nitro-9-phenyl-9H-carbazole as a building block in medicinal chemistry. Detailed experimental protocols are provided to facilitate its use in drug discovery and development programs.

Synthesis of 3-Nitro-9-phenyl-9H-carbazole: A Two-Step Approach

The synthesis of 3-Nitro-9-phenyl-9H-carbazole is most efficiently achieved through a two-step sequence: first, the N-arylation of carbazole to introduce the phenyl group, followed by the regioselective nitration at the 3-position.

Step 1: Synthesis of 9-Phenyl-9H-carbazole via Ullmann Condensation

The Ullmann condensation is a classical and reliable method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines and related heterocycles.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile.[2][3]

Reaction Principle: Carbazole is deprotonated by a base to form the carbazolide anion, which then acts as a nucleophile, attacking an activated aryl halide (typically an iodide or bromide) in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole

  • Materials:

    • Carbazole

    • Iodobenzene

    • Potassium hydroxide (KOH)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Dimethylformamide (DMF), anhydrous

    • Toluene

    • Standard reflux and work-up apparatus

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), potassium hydroxide (2.0 eq), and copper(I) iodide (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous dimethylformamide (DMF) to the flask.

    • Add iodobenzene (1.2 eq) and 1,10-phenanthroline (0.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 9-phenyl-9H-carbazole as a white to off-white solid.

Quantitative Data (Representative):

ReactantMolecular Weight ( g/mol )MolesEquivalents
Carbazole167.2110 mmol1.0
Iodobenzene204.0112 mmol1.2
KOH56.1120 mmol2.0
CuI190.451 mmol0.1
1,10-Phenanthroline180.212 mmol0.2
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield Range
9-Phenyl-9H-carbazole243.312.43 g70-85%

Workflow for the Synthesis of 9-Phenyl-9H-carbazole

A Combine Carbazole, KOH, and CuI in a flask B Add anhydrous DMF, Iodobenzene, and 1,10-Phenanthroline A->B C Heat at 120-130 °C for 12-24h under inert atmosphere B->C D Cool to room temperature C->D E Aqueous work-up and extraction with organic solvent D->E F Purification by column chromatography E->F G 9-Phenyl-9H-carbazole F->G

Caption: Ullmann condensation for the synthesis of 9-phenyl-9H-carbazole.

Step 2: Nitration of 9-Phenyl-9H-carbazole

The nitration of 9-phenyl-9H-carbazole is a classic electrophilic aromatic substitution. The carbazole ring is activated towards electrophilic attack, and the substitution typically occurs at the 3 and 6 positions. By controlling the reaction conditions, regioselective mono-nitration can be achieved.

Reaction Principle: 9-Phenyl-9H-carbazole is treated with a nitrating agent, such as a mixture of nitric acid and a suitable solvent like acetic acid, to introduce a nitro group onto the carbazole nucleus.[4][5]

Experimental Protocol: Synthesis of 3-Nitro-9-phenyl-9H-carbazole

  • Materials:

    • 9-Phenyl-9H-carbazole

    • Concentrated nitric acid (70%)

    • Glacial acetic acid

    • Standard reaction and work-up apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 9-phenyl-9H-carbazole (1.0 eq) in glacial acetic acid with gentle warming if necessary.

    • Cool the solution to 10-15 °C in an ice-water bath.

    • Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise to the stirred solution of 9-phenyl-9H-carbazole. Maintain the temperature below 20 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker containing ice-water.

    • A yellow precipitate of 3-Nitro-9-phenyl-9H-carbazole will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 60 °C.

Quantitative Data (Representative):

ReactantMolecular Weight ( g/mol )MolesEquivalents
9-Phenyl-9H-carbazole243.3110 mmol1.0
Nitric Acid (70%)63.0111 mmol1.1
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield Range
3-Nitro-9-phenyl-9H-carbazole288.302.88 g80-90%

Workflow for the Nitration of 9-Phenyl-9H-carbazole

A Dissolve 9-Phenyl-9H-carbazole in glacial acetic acid B Cool to 10-15 °C A->B C Add a solution of nitric acid in acetic acid dropwise B->C D Stir at room temperature for 2-4h C->D E Precipitate the product in ice-water D->E F Filter, wash, and dry the solid E->F G 3-Nitro-9-phenyl-9H-carbazole F->G

Caption: Electrophilic nitration to yield 3-Nitro-9-phenyl-9H-carbazole.

Functionalization of 3-Nitro-9-phenyl-9H-carbazole: Gateway to Chemical Diversity

The nitro group of 3-Nitro-9-phenyl-9H-carbazole is the primary site for derivatization. Its reduction to an amino group is a facile and high-yielding transformation that unlocks a plethora of synthetic possibilities.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule.[6]

Reaction Principle: The nitro group is reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metals in acidic media.[7]

Experimental Protocol: Synthesis of 3-Amino-9-phenyl-9H-carbazole

  • Method A: Catalytic Hydrogenation

    • Materials:

      • 3-Nitro-9-phenyl-9H-carbazole

      • 10% Palladium on carbon (Pd/C)

      • Ethanol or Ethyl acetate

      • Hydrogen gas supply (balloon or Parr hydrogenator)

      • Celite®

    • Procedure:

      • To a solution of 3-Nitro-9-phenyl-9H-carbazole (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol% by weight).

      • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

      • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-8 hours. Monitor the reaction by TLC.

      • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent.

      • Concentrate the filtrate under reduced pressure to obtain 3-Amino-9-phenyl-9H-carbazole, which can be further purified by recrystallization or column chromatography if necessary.

  • Method B: Reduction with Tin(II) Chloride

    • Materials:

      • 3-Nitro-9-phenyl-9H-carbazole

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

      • Ethanol

      • Concentrated hydrochloric acid (HCl)

      • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

    • Procedure:

      • In a round-bottom flask, dissolve 3-Nitro-9-phenyl-9H-carbazole (1.0 eq) in ethanol.

      • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

      • Heat the mixture to reflux and add concentrated HCl dropwise.

      • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

      • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

      • Extract the product with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Chemoselectivity Considerations:

Reducing AgentAdvantagesDisadvantages/Considerations
H₂/Pd-C Clean reaction, high yield.[8]Can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls). May cause dehalogenation.[6]
SnCl₂·2H₂O Mild conditions, good for substrates with other reducible groups.[6]Requires stoichiometric amounts of the reagent, and the work-up can be more involved.
Fe/HCl Inexpensive and effective.Requires acidic conditions and a potentially tedious work-up to remove iron salts.

General Scheme for the Functionalization of 3-Nitro-9-phenyl-9H-carbazole

A 3-Nitro-9-phenyl-9H-carbazole B Reduction (e.g., H₂/Pd-C, SnCl₂) A->B C 3-Amino-9-phenyl-9H-carbazole B->C D Acylation C->D F Cyclization C->F E Amide Derivatives D->E G Annulated Carbazoles F->G

Caption: Key functionalization pathway from the nitro to the amino derivative.

Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

The resulting 3-amino-9-phenyl-9H-carbazole is a versatile intermediate for the synthesis of a wide range of medicinally relevant compounds. One prominent example is the construction of pyrimido[5,4-b]carbazole derivatives, which are analogs of the anticancer agent ellipticine.[9]

Synthesis of Pyrimido[5,4-b]carbazole Derivatives

Ellipticine and its analogs are known to exert their anticancer activity through the inhibition of topoisomerase II and intercalation into DNA. The synthesis of novel pyrimido[5,4-b]carbazole derivatives from 3-amino-9-phenyl-9H-carbazole offers a promising avenue for the development of new anticancer agents with potentially improved efficacy and reduced toxicity.

Reaction Principle: The synthesis involves the condensation of 3-amino-9-phenyl-9H-carbazole with a suitable three-carbon synthon, followed by cyclization to form the pyrimidine ring fused to the carbazole core. A one-pot reaction can often be employed.[9]

Experimental Protocol: Synthesis of a 2-Amino-substituted Pyrimido[5,4-b]carbazol-4(3H)-one

  • Materials:

    • 3-Amino-9-phenyl-9H-carbazole

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • An isocyanate or isothiocyanate (e.g., ethyl isocyanatoacetate)

    • A high-boiling solvent (e.g., diphenyl ether)

  • Procedure:

    • A mixture of 3-amino-9-phenyl-9H-carbazole (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is heated at 100 °C for 1-2 hours.

    • The excess DMF-DMA is removed under reduced pressure.

    • The resulting intermediate is dissolved in a high-boiling solvent like diphenyl ether.

    • The appropriate isocyanate (1.1 eq) is added, and the mixture is heated to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and purify by recrystallization or column chromatography to yield the desired pyrimido[5,4-b]carbazol-4(3H)-one derivative.

Biological Activity of Pyrimido[5,4-b]carbazoles:

Derivatives of this class have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[9]

Table of Biological Activities for Related Carbazole Derivatives:

Carbazole Derivative ClassBiological ActivityTarget/Mechanism of Action
Pyrimido[5,4-b]carbazolesAnticancer[9]DNA intercalation, Topoisomerase II inhibition
Pyrido[4,3-b]carbazolesAntifungal, Antiprotozoal[10]Varies with substitution
Guanidinyl-carbazolesAntimicrobial[11]Disruption of bacterial cell membranes
Aminoacyl-carbazolesAntimicrobial[12]Inhibition of microbial growth

Proposed Synthetic Pathway to Pyrimido[5,4-b]carbazoles

A 3-Amino-9-phenyl-9H-carbazole B Condensation with DMF-DMA A->B C Amidine Intermediate B->C D Cyclization with an Isocyanate C->D E Pyrimido[5,4-b]carbazole Derivative D->E

Caption: Synthesis of potential anticancer agents from 3-amino-9-phenyl-9H-carbazole.

Conclusion

3-Nitro-9-phenyl-9H-carbazole is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the facile conversion of the nitro group to a reactive amino functionality provide a robust platform for the generation of diverse libraries of novel carbazole derivatives. The demonstrated utility of the corresponding amino-carbazole in the synthesis of bioactive compounds, such as the pyrimido[5,4-b]carbazole class of potential anticancer agents, underscores the strategic importance of this starting material in modern drug discovery. The protocols and data presented herein offer a practical guide for researchers to harness the synthetic potential of 3-Nitro-9-phenyl-9H-carbazole in their quest for new and improved therapeutic agents.

References

  • A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. ChemInform. 2025.
  • selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem. 2025.
  • Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters. 2015.
  • The Versatility of 3-Amino-9-ethylcarbazole in the Synthesis of Bioactive Annulated Carbazoles: Applic
  • Ullmann condens
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Deriv
  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. 2018.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado.
  • Convenient synthesis of new 3-aminocarbazole and pyrimido [5,4-b]carbazole deriv
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Scope of N‐arylation of carbazole with different iodobenzenes. Reaction...
  • 1 NITR
  • Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers. 2023.
  • and pyrido[4,3-b]carbazole-5,11-dione derivatives. Evaluation of their in vitro antifungal or antiprotozoological activities. Chemical & Pharmaceutical Bulletin. 1999.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar.
  • Synthesis and biological activity of some new substituted aminoacyl-carbazole deriv
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. 2025.
  • Convenient synthesis of new 3-aminocarbazole and pyrimido[5,4-b]carbazole deriv
  • Nitration and aromatic reactivity. Cambridge University Press.
  • Palladium-catalyzed regioselective C1-selective nitr
  • Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
  • The Nitration of Canrenone With Acetic anhydride/nitric Acid. PubMed.

Sources

Application

Application Note: Photophysical Characterization of 3-Nitro-9-phenyl-9H-carbazole (NPC)

The following Application Note and Protocol Guide is designed for researchers specializing in organic optoelectronics and photophysics. It synthesizes established methodologies with specific insights into the donor-accep...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers specializing in organic optoelectronics and photophysics. It synthesizes established methodologies with specific insights into the donor-acceptor (D-A) behavior of 3-Nitro-9-phenyl-9H-carbazole.

Executive Summary & Scientific Rationale

3-Nitro-9-phenyl-9H-carbazole (NPC) represents a classical "push-pull" organic semiconductor. By coupling the electron-rich carbazole moiety (Donor) with a strongly electron-withdrawing nitro group (Acceptor) at the 3-position, the molecule exhibits distinct Intramolecular Charge Transfer (ICT) characteristics.

Unlike its parent compound, 9-phenylcarbazole, which emits in the deep blue/UV with predominantly Locally Excited (LE) character, NPC displays significant solvatochromism and enhanced Intersystem Crossing (ISC) due to the introduction of the nitro group. This makes it an ideal model system for studying:

  • Solvatochromic effects (dipole moment changes upon excitation).

  • Triplet harvesting efficiency (nitro-induced spin-orbit coupling).

  • Non-radiative decay pathways (energy gap law compliance).

This guide provides a standardized workflow for synthesizing, purifying, and characterizing the photophysical landscape of NPC.

Synthesis & Critical Purification Protocol

Note: Commercial carbazole sources often contain isomeric impurities (e.g., 1-nitro or 2-nitro isomers) that can act as triplet traps, artificially prolonging phosphorescence lifetimes. Rigorous purification is mandatory.

Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Start 9-Phenylcarbazole (Starting Material) Reaction Electrophilic Aromatic Substitution (C3) Start->Reaction Dissolve in DCM Reagent HNO3 / AcOH (0°C to RT) Reagent->Reaction Dropwise Addition Crude Crude Mixture (3-Nitro + isomers) Reaction->Crude Quench & Extract Purification Column Chromatography (Hexane:DCM 3:1) Crude->Purification Remove 2-nitro isomer Recryst Recrystallization (Ethanol/Toluene) Purification->Recryst Isolate Main Fraction Final Pure 3-Nitro-9-phenylcarbazole (>99.5%) Recryst->Final Vacuum Dry

Figure 1: Synthetic pathway emphasizing the removal of isomeric impurities which can skew photophysical data.

Step-by-Step Protocol
  • Nitration: Dissolve 9-phenylcarbazole (1 eq) in dichloromethane (DCM). Cool to 0°C. Add dilute nitric acid (1.1 eq) in glacial acetic acid dropwise. The 3-position is kinetically favored.

  • Quenching: Pour mixture into ice water; neutralize with NaHCO₃. Extract with DCM.

  • Purification (Crucial):

    • TLC: Use Hexane:DCM (3:1). The 3-nitro isomer typically runs lower than the 9-phenylcarbazole but higher than dinitro byproducts.

    • Column: Silica gel chromatography is required to separate the 2-nitro isomer (minor product), which has distinct triplet dynamics.

    • Recrystallization: Final step using Ethanol/Toluene to ensure removal of trace paramagnetic impurities (which quench triplets).

Photophysical Characterization Protocols

Experiment A: Solvatochromic Shift (Lippert-Mataga Study)

Objective: Quantify the change in dipole moment (


) between the ground state (

) and the excited ICT state (

).

Materials:

  • Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, THF, Dichloromethane, Acetonitrile (Polar Aprotic).

  • Quartz cuvettes (10 mm path length).

Procedure:

  • Sample Prep: Prepare

    
     M solutions of NPC in each solvent. Absorbance at 
    
    
    
    should be
    
    
    OD to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectra (250–500 nm). Note the appearance of a broad ICT band (~350–400 nm) distinct from the vibronic carbazole peaks (<340 nm).

  • Emission Scan: Excite at the ICT absorption maximum. Record fluorescence.[1][2][3][4][5][6][7]

    • Expected Result: You will observe a positive solvatochromism . Emission will shift from Deep Blue (Non-polar) to Green/Yellow (Polar) as the solvent relaxes around the highly polarized excited state.

  • Data Analysis: Plot Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    
    
    • Where

      
       is the excited state dipole moment.[8] A steep slope indicates strong charge transfer character.
      
Experiment B: Triplet State Characterization (77 K Phosphorescence)

Objective: Determine the Triplet Energy (


) and assess ISC efficiency. Nitro groups facilitate ISC via 

transitions mixing with

states.

Protocol:

  • Matrix: Use 2-Methyltetrahydrofuran (2-MeTHF) which forms a clear glass at 77 K.

  • Deoxygenation: Degas the sample solution via freeze-pump-thaw (3 cycles) or vigorous argon bubbling for 20 mins. Oxygen is a potent triplet quencher.

  • Measurement:

    • Cool sample to 77 K using liquid nitrogen cryostat.

    • Use a gated detection mode (delay: 1–5 ms) to filter out prompt fluorescence.

    • Record the phosphorescence spectrum.

  • Calculation:

    
     is calculated from the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
    
    • Reference Value: Unsubstituted Carbazole

      
       eV. NPC is expected to be lower (
      
      
      
      eV) due to the nitro-conjugation.

Mechanistic Visualization

The following Jablonski diagram illustrates the competing pathways in NPC: the rapid internal conversion to the ICT state and the nitro-assisted intersystem crossing.

Jablonski S0 Ground State (S0) S1_LE Locally Excited State (LE) (Carbazole-like) S0->S1_LE Absorption (UV) S1_ICT Intramolecular Charge Transfer (ICT) (Polarized) S1_LE->S1_ICT Solvent Relaxation (< 1 ps) S1_ICT->S0 Fluorescence (Solvent Dependent) T1 Triplet State (T1) (n-pi* / pi-pi* mixed) S1_ICT->T1 Intersystem Crossing (ISC) (Enhanced by -NO2) T1->S0 Phosphorescence (77 K, ms scale) T1->S0 Non-Radiative Decay (Room Temp)

Figure 2: Jablonski diagram highlighting the relaxation from the LE state to the ICT state and the subsequent ISC to the Triplet manifold.

Summary of Key Photophysical Parameters

ParameterSymbolTypical Range/ValueMethod of Determination
Absorption Max

330–380 nmUV-Vis (DCM)
Emission Max

400–550 nmFluorescence (Solvent dependent)
Stokes Shift


Lippert-Mataga Plot
Triplet Energy

2.6 – 2.8 eVPhosphorescence @ 77K
Quantum Yield

< 10% (Polar solvents)Relative method vs Quinine Sulfate

Troubleshooting Notes:

  • Low Quantum Yield: The nitro group is a known fluorescence quencher due to efficient ISC. Low

    
     is expected and confirms the D-A nature.
    
  • No Phosphorescence: Ensure the sample is rigorously deoxygenated. Even trace

    
     quenches the long-lived T1 state.
    
  • Red-shifted Emission: If emission appears unexpectedly red (>600 nm), check for aggregation (excimer formation) by performing a concentration dependence study (

    
     M to 
    
    
    
    M).

References

  • Synthesis & Isomer Control: Cadogan, J. I. G., et al. "The Reactivity of Nitro-groups in Carbazole Synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Solvatochromism & ICT Mechanism: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 103(10), 3899-4032.

  • Triplet Dynamics in Carbazole Derivatives: Chen, C., et al. "Carbazole isomers induce ultralong organic phosphorescence." Nature Materials, 20, 175–180 (2021). Note: Highlights the importance of purifying nitro/isomer impurities.

  • General Photophysics of Nitro-Carbazoles: Mesaros, M., et al. "Fluorescence and phosphorescence spectra of carbazole and nitrocarbazoles." Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 2006.

Sources

Method

analytical techniques for the characterization of 3-Nitro-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the Analytical Characterization of 3-Nitro-9-phenyl-9H-carbazole For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 3-Nitro-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of 3-Nitro-9-phenyl-9H-carbazole. As a member of the carbazole family, a class of compounds renowned for their applications in materials science and medicinal chemistry, rigorous characterization is paramount.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and best practices are provided to ensure data integrity and reproducibility.

Introduction: The Need for Rigorous Characterization

3-Nitro-9-phenyl-9H-carbazole belongs to a significant class of N-containing heterocyclic compounds. The carbazole framework is a privileged scaffold in the development of materials with high hole-transporting mobility and strong absorption in the UV-visible region, making them suitable for optoelectronic applications.[1][2] The introduction of a nitro group (-NO2) and a phenyl group at specific positions on the carbazole ring system significantly modulates its electronic, photophysical, and chemical properties.[3][4]

For any application, whether in organic light-emitting diodes (OLEDs) or as a scaffold in drug discovery, the unambiguous confirmation of the molecular structure and the quantification of purity are non-negotiable. Impurities or isomeric misidentification can drastically alter material performance or biological activity. This guide provides the analytical framework necessary to establish the identity, purity, and structural integrity of 3-Nitro-9-phenyl-9H-carbazole.

Physicochemical Properties Summary

A foundational dataset is critical for any analytical endeavor. The key properties of the target compound, an isomer of 9-(4-Nitrophenyl)-9H-carbazole, are summarized below.

PropertyValueSource
Molecular FormulaC₁₈H₁₂N₂O₂[3]
Molecular Weight288.3 g/mol [3]
Monoisotopic Mass288.089877630 Da[3]

Chromatographic Analysis for Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a synthesized compound and for identifying the presence of any related substances, such as starting materials, byproducts, or degradation products.[5] A reversed-phase method is typically the first choice for non-polar to moderately polar molecules like 3-Nitro-9-phenyl-9H-carbazole.

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is a robust, conventional choice for initial screening due to its hydrophobic nature. However, for aromatic and polarizable analytes like nitroaromatics, a Phenyl-Hexyl stationary phase can offer alternative selectivity and enhanced retention through π-π interactions between the analyte and the phenyl groups of the stationary phase.[6] The use of methanol as an organic modifier can enhance these π-π interactions, providing a powerful tool for method development.[6]

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. The addition of a small amount of an acid like formic acid (0.1%) is crucial for protonating any residual silanols on the silica backbone of the column, which sharpens peaks and improves reproducibility.[5]

  • Detection: A UV detector is ideal, as carbazole derivatives possess strong chromophores that absorb significantly in the UV region.[2] Monitoring at a wavelength of maximum absorbance (e.g., determined from a UV-Vis scan) provides the highest sensitivity.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-Nitro-9-phenyl-9H-carbazole sample and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of ~10 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases using an inline degasser or by sonication before use.

  • Chromatographic Conditions:

ParameterCondition
HPLC SystemAgilent 1290 Infinity or equivalent
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient60% B to 95% B over 15 min; hold at 95% B for 5 min; return to 60% B over 1 min; hold for 4 min
Flow Rate1.0 mL/min
Column Temp.30 °C
Injection Vol.5 µL
UV Detector254 nm or λmax
  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/10 mL ACN) hplc_run Inject Sample & Run HPLC (C18 Column, Gradient Elution) prep_sample->hplc_run prep_mobile Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) prep_mobile->hplc_run detect UV Detection hplc_run->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity determination.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is required to confirm that the synthesized molecule has the correct atomic connectivity and structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

  • Causality in Method Design: A GC-MS system is suitable if the compound is sufficiently volatile and thermally stable. EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries. The fragmentation of nitro-aromatic carbazoles often involves the loss of the nitro group.[7]

  • Sample Preparation: Dissolve approximately 0.5 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[7]

  • Instrumental Conditions:

ParameterCondition
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methyl polysiloxane
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
Carrier GasHelium, constant flow ~1.2 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Mass Rangem/z 50-500
Transfer Line Temp.290 °C
  • Data Analysis: Identify the molecular ion peak (M⁺). For C₁₈H₁₂N₂O₂, the expected m/z is ~288.09. Analyze the major fragment ions. A prominent fragment corresponding to the loss of NO₂ (M - 46) at m/z ~242 is anticipated.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential.

  • Causality in Method Design: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). A high-field magnet (e.g., 400 MHz or higher) is recommended to resolve complex splitting patterns in the aromatic region.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃. Add a small drop of TMS if not already present in the solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. If needed, 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their positions in the molecule. The aromatic region (typically 7.0-8.5 ppm) will be complex.

    • ¹³C NMR: Identify the number of unique carbon environments. The chemical shifts will indicate the types of carbons (aliphatic vs. aromatic, carbons attached to electronegative atoms).

TechniqueKey Signals / Chemical Shifts (δ, ppm)Source / Rationale
¹H NMR 8.48 (d), 8.15 (d), 7.75 (d), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H)[3] (Data for isomer 9-(4-Nitrophenyl)-9H-carbazole, similar pattern expected)
¹³C NMR ~110-145 ppmExpected range for aromatic carbons in the carbazole and phenyl rings. Carbons adjacent to the nitro group and nitrogen atom will be further downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Causality in Method Design: The KBr pellet method is a common and effective technique for solid samples. It minimizes interference from solvents. The key functional groups to identify are the nitro group (N-O stretches), aromatic rings (C=C and C-H stretches), and the C-N bonds of the carbazole ring.

  • Sample Preparation: Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)VibrationRationale
~3100-3000Aromatic C-H StretchCharacteristic of sp² C-H bonds.[8]
~1600-1450Aromatic C=C StretchSkeletal vibrations of the aromatic rings.[8]
~1530-1500 Asymmetric NO₂ Stretch Strong, highly characteristic band for nitroaromatics. [9]
~1350-1330 Symmetric NO₂ Stretch Strong, highly characteristic band for nitroaromatics. [9]
~1330-1250Aromatic C-N StretchVibration of the bond between the nitrogen and the aromatic rings.[9]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the carbazole moiety results in strong absorption in the UV region.

  • Causality in Method Design: A dilute solution in a UV-transparent solvent like dichloromethane (CH₂Cl₂) or acetonitrile is required. The spectrum reveals the wavelengths of maximum absorbance (λmax), which are useful for setting detection wavelengths in HPLC and for characterizing the compound's photophysical properties.

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., CH₂Cl₂).

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a wavelength range from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the λmax values. For the related 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed from 260 nm to 410 nm.[10] Similar absorption features are expected for the 3-nitro isomer.

Integrated Characterization Strategy

No single technique provides a complete picture. A robust characterization relies on the synergistic integration of multiple analytical methods. The workflow below illustrates how these techniques complement each other to provide unambiguous identification and purity assessment.

Integrated_Strategy cluster_synthesis Compound Synthesis cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_final Definitive Characterization Compound Synthesized 3-Nitro-9-phenyl-9H-carbazole HPLC HPLC (Purity > 95%?) Compound->HPLC MS Mass Spec (Correct MW?) Compound->MS NMR NMR ('H, 'C) (Correct Structure?) HPLC->NMR If pure MS->NMR If MW correct FTIR FT-IR (Functional Groups?) NMR->FTIR UVVis UV-Vis (Electronic Properties?) NMR->UVVis Final Fully Characterized Compound FTIR->Final UVVis->Final

Caption: Integrated workflow for compound characterization.

References

  • BenchChem. (n.d.). Preventing degradation of 9-(4-Nitrophenyl)-9H-carbazole during experiments.
  • BenchChem. (n.d.). Mass Spectrometry of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide.
  • Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 6(9). Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole.
  • Wang, Y., Wang, Y., & Zhang, J. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(11). Retrieved from [Link]

  • Chiu, H.-C., Chien, C.-H., & Liou, G.-S. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 221-228. Retrieved from [Link]

  • Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 896–900. Retrieved from [Link]

  • Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 6(9). Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution. Agilent Technologies, Inc. Retrieved from [Link]

  • Ates, M., Uludag, N., & Arıcan, F. (2018). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. Retrieved from [Link]

  • Bhagyasree, J. B., Sajan, D., & Kurien, J. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitro-9-phenyl-9H-carbazole

Welcome to the technical support center for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important carbazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.

Introduction to the Synthetic Challenges

The synthesis of 3-Nitro-9-phenyl-9H-carbazole typically involves a two-step process: the N-arylation of carbazole to form the 9-phenyl-9H-carbazole precursor, followed by the regioselective nitration of the carbazole core. Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these challenges systematically, providing both theoretical explanations and practical solutions.

Part 1: Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 9-phenyl-9H-carbazole via Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of the C-N bond between carbazole and an aryl halide.[1][2] However, researchers often struggle with low yields.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and high-boiling polar solvents like DMF or N-methylpyrrolidone, which can lead to product decomposition.[1]

    • Solution: Employ ligand-accelerated catalysis. The addition of ligands such as 1,10-phenanthroline can significantly moderate the reaction conditions, allowing for lower temperatures (50-100°C lower) and cleaner reactions.[3] This approach is particularly effective for large-scale synthesis.[3]

  • Inactive Copper Catalyst: The activity of the copper catalyst is crucial.

    • Solution: Use "activated" copper powder, which can be prepared in situ by reducing copper sulfate with zinc metal in hot water.[1] Alternatively, soluble copper catalysts supported by diamines or acetylacetonate ligands can be more effective.[1]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is important. Aryl iodides are generally more reactive than aryl chlorides.[1]

    • Solution: If possible, use an aryl iodide instead of an aryl bromide or chloride to increase the reaction rate.

Issue 2: Poor Regioselectivity during the Nitration of 9-phenyl-9H-carbazole

A significant challenge in the synthesis of 3-Nitro-9-phenyl-9H-carbazole is controlling the position of the nitro group on the carbazole ring. Traditional electrophilic aromatic substitution methods for the nitration of carbazole typically yield a mixture of 1-nitro, 2-nitro, and 3-nitro isomers.[4][5][6]

Possible Causes and Solutions:

  • Lack of Directing Group: The phenyl group at the 9-position does not strongly direct the incoming nitro group to the 3-position.

    • Solution 1: Directed C-H Activation: A more advanced strategy involves using a directing group to achieve regioselectivity. For instance, a pyridyl group at the 9-position has been shown to direct nitration to the C1 position using a palladium catalyst.[4][5][6] While this provides a specific isomer, it highlights the principle of using directing groups to control regioselectivity.

    • Solution 2: Alternative Synthetic Routes: Instead of direct nitration, consider a convergent synthesis where the nitro group is already in place on one of the precursors before the final ring closure. The Cadogan cyclization of a dinitrobiphenyl derivative is a viable alternative for preparing specific nitrocarbazole isomers.[7][8][9]

Issue 3: Difficulty in Product Purification

The presence of isomeric byproducts and unreacted starting materials can make the purification of 3-Nitro-9-phenyl-9H-carbazole challenging.

Possible Causes and Solutions:

  • Formation of Multiple Isomers: As discussed, non-selective nitration is a primary cause of purification difficulties.

    • Solution: Column chromatography is often necessary to separate the desired 3-nitro isomer from other isomers.[8][10][11] Careful selection of the eluent system (e.g., ethyl acetate in hexanes) is critical for achieving good separation.[8][11]

  • Tarry Byproducts: Harsh reaction conditions can lead to the formation of polymeric or tarry byproducts.

    • Solution: Optimize reaction conditions to be as mild as possible. Monitor the reaction closely using Thin-Layer Chromatography (TLC) to avoid over-running the reaction.[12] Upon completion, quenching the reaction and performing an aqueous workup can help remove some impurities before chromatographic purification.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 9-phenyl-9H-carbazole precursor?

The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of carbazole with an aryl halide.[1][2] Modern variations of this reaction utilize ligands to improve reaction conditions and yields.[3]

Q2: Why is achieving regioselectivity in the nitration of 9-phenyl-9H-carbazole so difficult?

The carbazole nucleus has several positions susceptible to electrophilic attack. The directing effect of the N-phenyl group is not strong enough to exclusively favor substitution at the 3-position, leading to a mixture of isomers.[4][5]

Q3: Are there safer alternatives to traditional nitration methods?

Yes, due to the hazards associated with nitrating agents, alternative routes are being explored. One patented method for a related compound, 3-nitro-9-ethylcarbazole, avoids a direct nitration step altogether, which significantly improves the safety of the synthesis.[13] Another approach is to use milder nitrating agents or catalyst systems that can operate under less hazardous conditions.

Q4: How can I monitor the progress of the synthesis reactions?

Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both the Ullmann condensation and the nitration reaction.[10][12] This allows you to determine when the starting materials have been consumed and to check for the formation of byproducts.

Q5: What are the typical characterization techniques for the final product?

The final product, 3-Nitro-9-phenyl-9H-carbazole, is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.[8][10][11]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[14]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group.

  • Melting Point Analysis: To assess the purity of the crystalline product.[15]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 9-phenyl-9H-carbazole via Ligand-Accelerated Ullmann Condensation

This protocol is an adaptation of modern Ullmann condensation methods that employ a ligand to improve reaction efficiency.[3]

Materials:

  • Carbazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for Nitration of 9-phenyl-9H-carbazole

Caution: Nitration reactions should be carried out with extreme care in a well-ventilated fume hood, as nitrating agents are corrosive and potentially explosive.

Materials:

  • 9-phenyl-9H-carbazole

  • Nitric acid (70%)

  • Acetic acid

Procedure:

  • Dissolve 9-phenyl-9H-carbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of nitric acid in acetic acid dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the mixture of isomers by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ullmann Condensation Conditions

ParameterTraditional MethodLigand-Accelerated Method
Catalyst Copper powder or Copper(I) saltsCopper(I) salts with a ligand (e.g., 1,10-phenanthroline)
Temperature > 200°C[1]100-150°C[3]
Solvent DMF, NMP, Nitrobenzene[1]Toluene, Dioxane
Reaction Time 24-48 hours12-24 hours
Yield ModerateGood to Excellent

Part 4: Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation (Ullmann Condensation) cluster_step2 Step 2: Nitration cluster_purification Purification start Carbazole + Aryl Halide ullmann Ullmann Reaction (Cu Catalyst, Base, Ligand) start->ullmann precursor 9-phenyl-9H-carbazole ullmann->precursor nitration Nitration (HNO3, Acetic Acid) precursor->nitration isomers Mixture of Nitro Isomers nitration->isomers purify Column Chromatography isomers->purify final_product 3-Nitro-9-phenyl-9H-carbazole purify->final_product

Caption: Synthetic workflow for 3-Nitro-9-phenyl-9H-carbazole.

Troubleshooting Logic

Troubleshooting_Logic cluster_ullmann Ullmann Condensation Issues cluster_nitration Nitration Issues cluster_purification_issues Purification Issues problem Low Yield or Impure Product harsh_cond Harsh Conditions? problem->harsh_cond inactive_cu Inactive Catalyst? problem->inactive_cu poor_halide Poor Halide Reactivity? problem->poor_halide regio_issue Poor Regioselectivity? problem->regio_issue isomer_mix Isomer Mixture? problem->isomer_mix tar Tarry Byproducts? problem->tar sol_ligand Use Ligand-Accelerated Method harsh_cond->sol_ligand sol_activate Activate Cu or Use Soluble Catalyst inactive_cu->sol_activate sol_iodide Use Aryl Iodide poor_halide->sol_iodide sol_direct Use Directing Group Strategy regio_issue->sol_direct sol_alt_route Consider Alternative Synthetic Route regio_issue->sol_alt_route sol_chrom Optimize Column Chromatography isomer_mix->sol_chrom sol_mild Use Milder Reaction Conditions tar->sol_mild

Sources

Optimization

Technical Support Center: Stability of 3-Nitro-9-phenyl-9H-carbazole on Silica Gel

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Nitro-9-phenyl-9H-carbazole and utilizing silica gel for purification. This document provide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Nitro-9-phenyl-9H-carbazole and utilizing silica gel for purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate potential stability issues and ensure the integrity of your compound during chromatographic separation.

Introduction

3-Nitro-9-phenyl-9H-carbazole is a valuable building block in medicinal chemistry and materials science. However, its purification by silica gel chromatography can be challenging due to potential on-column degradation. The acidic nature of silica gel, coupled with the electronic properties of the nitro-carbazole moiety, can lead to undesirable side reactions, resulting in lower yields and impure final products. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Nitro-9-phenyl-9H-carbazole on silica gel.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the desired product after column chromatography. On-column degradation: The acidic silanol groups (Si-OH) on the silica surface can catalyze the decomposition of the nitro-carbazole.[1][2] This is particularly problematic for compounds with acid-labile functional groups.1. Deactivate the Silica Gel: Before packing the column, neutralize the acidic sites by treating the silica gel with a base. A common method is to slurry the silica gel in the desired eluent containing a small percentage (0.1-1%) of a volatile amine like triethylamine (Et3N) or ammonia.[2] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a modified silica gel like aminopropyl-silica.[3][4]
Appearance of new, more polar spots on TLC analysis of column fractions. Formation of degradation products: The interaction with silica gel can lead to the formation of more polar byproducts. This could be due to hydrolysis of the nitro group or other rearrangements.1. Minimize Residence Time: A faster elution rate can reduce the contact time between the compound and the silica gel, thereby minimizing degradation. Flash chromatography is generally preferred over gravity chromatography. 2. Solvent System Optimization: Employ a more polar solvent system to decrease the retention time (lower Rf value) of your compound.[4][5] However, be mindful that highly polar solvents can sometimes exacerbate degradation.
Streaking or tailing of the product spot on TLC plates. Strong interaction with silica: The polar nitro group and the nitrogen of the carbazole ring can interact strongly with the silanol groups, leading to poor chromatographic behavior.[6]1. Add a Modifier to the Eluent: Incorporating a small amount of a polar solvent like methanol or a basic modifier like triethylamine into your eluent system can help to block the active sites on the silica gel and improve peak shape. 2. Sample Loading Technique: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also be beneficial.
Color change of the compound on the silica gel column. Decomposition or complex formation: A visible color change can be an indicator of a chemical reaction occurring on the stationary phase.1. Immediate Elution: If a color change is observed, elute the compound from the column as quickly as possible. 2. Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Nitro-9-phenyl-9H-carbazole potentially unstable on silica gel?

A1: The instability arises from the inherent acidity of standard silica gel.[1] The surface of silica gel is covered with silanol groups (Si-OH), which can act as Brønsted or Lewis acids. These acidic sites can interact with the electron-rich carbazole ring system and the electron-withdrawing nitro group, potentially catalyzing decomposition reactions.

Q2: What are the likely degradation pathways for this compound on silica gel?

A2: While specific degradation pathways for 3-Nitro-9-phenyl-9H-carbazole on silica gel are not extensively documented in the provided search results, general knowledge of nitro-aromatic chemistry suggests potential reactions such as hydrolysis of the nitro group, acid-catalyzed rearrangements, or even cleavage of the phenyl-carbazole bond under harsh conditions. The interaction with silanol groups could also lead to strong adsorption and subsequent decomposition upon prolonged exposure.

Q3: How can I quickly assess the stability of my compound on silica gel before running a large-scale column?

A3: A simple and effective method is to perform a "TLC stability test." Spot your compound on a silica gel TLC plate and let it sit for an extended period (e.g., 1-2 hours) next to a freshly spotted sample. Develop the TLC plate and compare the two spots. If the older spot shows signs of degradation (e.g., new spots, streaking, or a change in Rf), it is an indication of instability on silica gel.

Q4: Are there alternatives to silica gel for the purification of sensitive nitro-carbazoles?

A4: Yes, several alternatives can be considered:

  • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]

  • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18-functionalized silica gel is an excellent option as it operates under neutral pH conditions.[6][7]

  • Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization can be a highly effective purification technique that avoids a stationary phase altogether.

Q5: Can the choice of solvent affect the stability of 3-Nitro-9-phenyl-9H-carbazole during chromatography?

A5: Absolutely. The solvent system not only influences the separation but also the stability of the compound. Protic solvents, for example, could potentially participate in degradation reactions catalyzed by the acidic silica surface. It is crucial to use high-purity, dry solvents to minimize the risk of solvent-induced degradation.[8] Experimenting with different solvent systems, such as mixtures of hexanes and ethyl acetate or dichloromethane and methanol, can help find a balance between good separation and compound stability.[9][10]

Experimental Protocol: Purification of 3-Nitro-9-phenyl-9H-carbazole using Deactivated Silica Gel

This protocol provides a step-by-step method for purifying 3-Nitro-9-phenyl-9H-carbazole using silica gel that has been deactivated with triethylamine.

Materials:

  • Crude 3-Nitro-9-phenyl-9H-carbazole

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Prep_Silica Prepare Deactivated Silica Slurry Pack_Column Pack Column Prep_Silica->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Column Elute with Gradient Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent G cluster_silica Silica Surface cluster_analyte Analyte cluster_deactivation Deactivating Agent Si-OH Si-OH (Acidic Site) Nitro-Carbazole 3-Nitro-9-phenyl-9H-carbazole Nitro-Carbazole->Si-OH Degradation Pathway Et3N N(Et)₃ (Base) Et3N->Si-OH Neutralization

Sources

Troubleshooting

optimization of reaction conditions for 3-Nitro-9-phenyl-9H-carbazole synthesis

Executive Summary & Mechanistic Insight[1][2][3] The Challenge: The synthesis of 3-Nitro-9-phenyl-9H-carbazole via direct nitration is a classic competition between kinetics and thermodynamics. The nitrogen lone pair in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: The synthesis of 3-Nitro-9-phenyl-9H-carbazole via direct nitration is a classic competition between kinetics and thermodynamics. The nitrogen lone pair in the carbazole ring strongly activates the 3- and 6-positions toward Electrophilic Aromatic Substitution (


).

The Core Problem: The reaction does not naturally stop at the 3-nitro (mono) stage. The introduction of the first nitro group deactivates the specific ring it attaches to, but the other benzene ring of the carbazole core remains activated by the nitrogen. Consequently, over-nitration to 3,6-dinitro-9-phenylcarbazole is the primary failure mode. Furthermore, under forcing conditions, the 9-phenyl ring (though less reactive than the carbazole core) can also undergo nitration.

The Solution: Optimization requires strict control of the nitronium ion (


) concentration  and temperature . We recommend two protocols:
  • Method A (Scalable): Nitric Acid in Acetic Acid/Dichloromethane (Standard).

  • Method B (High Selectivity): Menke Conditions (Copper(II) Nitrate in Acetic Anhydride).

Reaction Pathway Visualization

The following diagram illustrates the reaction progression and the critical "Stop Point" to avoid impurities.

ReactionPathway Start 9-Phenylcarbazole (Starting Material) TS1 Transition State (Sigma Complex) Start->TS1 + NO2+ (Electrophile) Target 3-Nitro-9-phenylcarbazole (TARGET PRODUCT) TS1->Target - H+ Impurity1 3,6-Dinitro-9-phenylcarbazole (Major Impurity) Target->Impurity1 + Excess NO2+ / High Temp (Fast Reaction) Impurity2 9-(4-Nitrophenyl)-carbazole (Over-nitration Impurity) Target->Impurity2 Forcing Conditions (>50°C)

Figure 1: Reaction pathway showing the critical selectivity window required to isolate the mono-nitro target.

Optimized Experimental Protocols

Method A: / Acetic Acid (Standard Scalable Protocol)

Best for: Large scale (>10g) where cost is a factor.

Reagents:

  • 9-Phenyl-9H-carbazole (1.0 eq)

  • 
     (65-68%, 1.05 eq) — Critical: Do not use large excess.
    
  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Dichloromethane (DCM) (Co-solvent, optional for solubility)

Step-by-Step:

  • Dissolution: Dissolve 9-phenylcarbazole in DCM/Acetic Acid (1:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Why? Low temperature suppresses the formation of the dinitro impurity.

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Target Spot:

      
       (Yellow fluorescent).
      
    • Dinitro Spot:

      
       (Distinctly lower than mono-nitro).
      
  • Quench: Pour mixture into ice water.

  • Workup: Extract with DCM, wash with

    
     (sat.) to remove acid, then brine. Dry over 
    
    
    
    .
Method B: Menke Conditions (High Selectivity)

Best for: High purity requirements (<5g scale).

Reagents:

  • 9-Phenyl-9H-carbazole (1.0 eq)

  • 
     (0.6 eq — Note: Stoichiometry is based on nitrate ions)
    
  • Acetic Anhydride (

    
    ) (Solvent)
    

Mechanism: Generates acetyl nitrate (


) in situ, a milder nitrating agent than free nitronium ion.

Step-by-Step:

  • Dissolve 9-phenylcarbazole in Acetic Anhydride at room temperature.

  • Add Copper(II) Nitrate in small portions.

    • Caution: The reaction is exothermic. Maintain temp < 30°C.

  • Stir for 4–6 hours. The mild nature of acetyl nitrate significantly reduces the rate of the second nitration event.

Troubleshooting Guide & FAQs

Logic Tree for Troubleshooting

Use this flow to diagnose your synthesis issues.

Troubleshooting Issue Identify Issue Yield Low Yield / No Reaction Issue->Yield Purity Impurity / Mixture Issue->Purity CheckAcid Check Acid Strength (Is HNO3 fuming?) Yield->CheckAcid CheckSolubility Starting Material Precipitated? Yield->CheckSolubility CheckSpot TLC Analysis Purity->CheckSpot Action1 Switch to Fuming HNO3 or Increase Time CheckAcid->Action1 Action2 Add DCM as Co-solvent CheckSolubility->Action2 MultiSpot Multiple Spots (Dinitro formed) CheckSpot->MultiSpot WrongIso Wrong Isomer (Rare) CheckSpot->WrongIso Action3 Reduce Temp to -10°C Reduce HNO3 to 0.95 eq MultiSpot->Action3 Action4 Recrystallize from Ethanol/Acetonitrile WrongIso->Action4

Figure 2: Decision tree for diagnosing reaction failures.

Frequently Asked Questions (FAQs)

Q1: I am seeing a persistent spot below my product on TLC. What is it? A: This is almost certainly 3,6-dinitro-9-phenylcarbazole .

  • Cause: Localized high concentration of nitric acid during addition or temperature spikes.

  • Fix: Improve stirring speed during addition. Lower the addition temperature to -10°C. If the impurity is already present, recrystallize using Acetonitrile or Ethanol . The dinitro derivative is generally less soluble and will precipitate first or remain undissolved.

Q2: Can I use Sulfuric Acid (


) as a catalyst? 
A: Avoid if possible. 
While standard mixed acid (

) is common for benzene, it is too harsh for carbazole derivatives if you want mono-selectivity. The carbazole ring is electron-rich; sulfuric acid will accelerate the reaction to the point where controlling mono- vs. di-nitration becomes nearly impossible.

Q3: My reaction mixture turned black/tarry. Why? A: Oxidative degradation. Carbazoles are susceptible to oxidation.[1] If the acid concentration is too high or the temperature exceeds 50°C, the ring system can oxidize.

  • Solution: Ensure an inert atmosphere (

    
    ) and keep the temperature strictly below 25°C.
    

Q4: How do I confirm I have the 3-nitro isomer and not the 2-nitro? A: The 3-nitro isomer is the kinetic and thermodynamic product due to the para-directing effect of the Nitrogen lone pair.

  • Verification:1H NMR is definitive. Look for a doublet with a small coupling constant (meta-coupling,

    
     Hz) at the C4 position (approx 8.9–9.0 ppm), which is deshielded by the adjacent nitro group.
    

Quantitative Data Summary

ParameterStandard Conditions (

)
Menke Conditions (

)
Reaction Temp 0°C to 10°C20°C to 30°C
Time 1–2 Hours4–6 Hours
Yield (Typical) 70–80%85–92%
Selectivity (Mono:Di) ~85:15~95:5
Scalability HighLow/Medium
Major Risk Over-nitration (Dinitro)Cost of Reagents

References

  • Menke Nitration Mechanism & Conditions

    • Wang, Z. (2009).[2] "Menke Nitration".[2][3][4] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Regioselective Nitration of Carbazoles

    • Beilstein J. Org.[5] Chem. (2025).[6][7][8][9][10][11] "Palladium-catalyzed regioselective C1-selective nitration of carbazoles". (Context on standard C3/C6 reactivity vs C1).

  • Separation of Nitro-aromatics

    • Agilent Application Note.[12] "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns".

  • Synthesis of 3-Nitro-9-ethylcarbazole (Analogous Chemistry)

    • BenchChem Protocols.[11] "Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole".

Sources

Optimization

avoiding polysubstitution in the synthesis of 3-Nitro-9-phenyl-9H-carbazole

Welcome to the technical support guide for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researchers and drug development professionals. Our focus is to address the primary challenge in this synthesis: achieving selective mononitration while avoiding the formation of polysubstituted byproducts.

Troubleshooting Guide: Controlling Selectivity

This section addresses common issues encountered during the nitration of 9-phenyl-9H-carbazole in a direct question-and-answer format.

Question: My final product is a mixture containing significant amounts of dinitro and trinitro compounds. How can I improve the yield of the desired mononitro product?

Answer: This is the most frequent challenge and stems from the high reactivity of the carbazole ring system towards electrophilic aromatic substitution.[1][2][3] The carbazole nucleus is electron-rich, making it highly susceptible to over-nitration under aggressive reaction conditions. To favor mononitration, you must carefully control the reaction's kinetics and the electrophile's reactivity.

Here are the critical parameters to adjust:

  • Use a Milder Nitrating Agent: Avoid powerful nitrating mixtures like concentrated nitric acid with sulfuric acid ("mixed acid"). This combination generates a high concentration of the extremely reactive nitronium ion (NO₂⁺), which leads to rapid and uncontrolled polysubstitution.[4][5] A preferred method is the use of nitric acid in a moderating solvent like glacial acetic acid or acetonitrile.[6]

  • Control the Stoichiometry: Use only a slight excess of the nitrating agent. A molar ratio of 1.1 to 1.5 equivalents of nitric acid relative to your 9-phenyl-9H-carbazole substrate is typically sufficient. A large excess will inevitably drive the reaction toward di- and tri-nitrated products.

  • Maintain Low Temperatures: Temperature control is paramount. Begin the reaction at a low temperature (e.g., 0-5 °C using an ice bath) and maintain it throughout the addition of the nitrating agent. Low temperatures decrease the reaction rate, providing a wider window for selective monosubstitution before a second nitration can occur.

  • Implement Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 9-phenyl-9H-carbazole over an extended period (e.g., 30-60 minutes). This ensures that the instantaneous concentration of the nitronium ion remains low, significantly reducing the probability of a second electrophilic attack on the newly formed, and still activated, mononitro-carbazole product.

Question: My reaction yields a mixture of isomers (e.g., 1-nitro, 3-nitro). How can I enhance regioselectivity for the 3-nitro position?

Answer: The electronic properties of the carbazole ring direct nitration primarily to the 3- and 6-positions, which are the most electron-rich and sterically accessible.[7] While achieving perfect regioselectivity is challenging with classical methods, you can maximize the desired isomer through reaction control and purification.

  • Understanding Directing Effects: For N-substituted carbazoles, electrophilic attack is kinetically favored at the 3- and 6-positions. Since the 3- and 6-positions are electronically equivalent on the unsubstituted 9-phenyl-9H-carbazole, nitration will yield the 3-nitro product (which is identical to the 6-nitro product). Formation of the 1-nitro isomer is a minor but possible side reaction.

  • The Critical Role of Purification: It is essential to accept that a small amount of isomeric impurity may form. The primary strategy for isolating pure 3-Nitro-9-phenyl-9H-carbazole is meticulous purification via column chromatography on silica gel.[8][9][10] Close monitoring with Thin-Layer Chromatography (TLC) is required to effectively separate the isomers, which often have very similar polarities.[8]

Question: What is the most suitable solvent for this nitration?

Answer: The solvent is not merely a medium but an active participant in moderating the reaction's reactivity.

  • Glacial Acetic Acid: This is a highly effective and commonly used solvent. As a polar protic solvent, it can solvate the nitronium ion, tempering its electrophilicity and promoting a more controlled reaction.

  • Acetonitrile: This polar aprotic solvent is another excellent choice and has been successfully used in the nitration of related N-alkylcarbazoles.[6] It serves as a good alternative to potentially problematic chlorinated solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): While functional, these solvents are generally less desirable due to health and environmental concerns.[6]

Core Scientific Principles for Selective Mononitration

A deep understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Mechanism: The Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution pathway. In the absence of a strong acid catalyst like H₂SO₄, nitric acid itself establishes an equilibrium to generate the active electrophile, the nitronium ion (NO₂⁺). This process is slower and produces a lower concentration of NO₂⁺ than when using mixed acid.[4][5] The electron-rich π-system of the carbazole ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (such as water or the nitrate ion) abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Workflow for Selective Mononitration

G Fig. 1: Controlling reaction pathways. Start 9-Phenyl-9H-carbazole Desired Selective Mononitration (Kinetic Control) Start->Desired Undesired Over-Nitration (Harsh Conditions) Start->Undesired Reagent HNO3 (1.1-1.5 eq) in Acetic Acid Reagent->Desired Condition 0-5 °C Slow Addition Condition->Desired Product 3-Nitro-9-phenyl-9H-carbazole (Major Product) Desired->Product Byproduct Polysubstituted Products (Dinitro, Trinitro, etc.) Undesired->Byproduct

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-Nitro-9-phenyl-9H-carbazole

Core Technical Overview 3-Nitro-9-phenyl-9H-carbazole is a bipolar organic semiconductor and pharmaceutical intermediate. Its stability profile is defined by the tension between the electron-rich carbazole core (suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

3-Nitro-9-phenyl-9H-carbazole is a bipolar organic semiconductor and pharmaceutical intermediate. Its stability profile is defined by the tension between the electron-rich carbazole core (susceptible to oxidation) and the electron-withdrawing nitro group (susceptible to reduction).

This guide addresses the three primary degradation vectors: Photochemical , Electrochemical , and Metabolic .

Troubleshooting Module: Photochemical Instability

User Symptom: "My solution turned from pale yellow to dark orange/brown after exposure to ambient light."

Root Cause Analysis

Nitrocarbazoles are known to possess high intersystem crossing (ISC) efficiency, populating long-lived triplet states (


). While the carbazole core is relatively photostable, the nitro group (

) can undergo photoreduction or induce singlet oxygen generation (

) when exposed to UV-Vis light in aerobic conditions.

Mechanism:

  • Excitation: Absorption of photons (

    
    ) promotes the molecule to the Singlet Excited State (
    
    
    
    ).
  • Intersystem Crossing: Rapid ISC populates the Triplet State (

    
    ).
    
  • Reaction: The

    
     state can extract hydrogen from solvents (if protic) or transfer energy to ground-state oxygen, generating reactive oxygen species (ROS) that attack the carbazole ring.
    
Diagnostic Protocol: Actinometric Stress Test
  • Step 1: Prepare a

    
     M solution in Acetonitrile (MeCN).
    
  • Step 2: Split into two quartz cuvettes:

    • Control: Wrap in aluminum foil.

    • Test: Expose to 365 nm UV source (or simulated solar light) for 60 minutes.

  • Step 3: Measure Absorbance at 400–500 nm. A bathochromic shift (red-shift) indicates the formation of nitroso-intermediates or oxidative coupling products.

Visualizing the Photochemical Pathway

PhotochemicalPath Ground Ground State (S0) 3-Nitro-9-phenylcarbazole Excited Singlet Excited (S1) Ground->Excited hν (Absorption) Triplet Triplet State (T1) (Long-lived Reactive) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (77K) ROS Singlet Oxygen (1O2) Generation Triplet->ROS Energy Transfer to O2 Degradation Oxidative Degradation (Ring Opening/Coupling) ROS->Degradation Oxidation

Figure 1: Photophysical pathway leading to oxidative degradation via triplet state sensitization.

Troubleshooting Module: Electrochemical Degradation (OLED/Device Context)

User Symptom: "I observe irreversible peaks during Cyclic Voltammetry (CV) scans and device efficiency roll-off."

Root Cause Analysis

The electrochemical stability is compromised by the nitro group. While the carbazole moiety oxidizes reversibly (hole transport), the nitro group undergoes irreversible reduction (electron transport).

The Mechanism (EC Mechanism):

  • Reduction (

    
    ):  The nitro group accepts one electron to form a radical anion (
    
    
    
    ).
  • Chemical Step: This radical anion is unstable and can undergo protonation (in the presence of trace water) or dimerization, rendering the reduction irreversible.

  • Oxidation (

    
    ):  The carbazole nitrogen oxidizes to a radical cation (
    
    
    
    ). If the C-3 position is blocked (by Nitro), coupling may occur at the C-6 position, leading to dimerization (bicarbazoles).
Data Table: Redox Stability Limits
ParameterPotential (vs. Fc/Fc+)ReversibilityDegradation Risk
Oxidation (HOMO) +1.20 V to +1.40 VQuasi-ReversibleMedium: Risk of C6-C6 coupling if high currents are applied.
Reduction (LUMO) -1.10 V to -1.30 VIrreversible High: Formation of reactive nitro-radical anions.
Band Gap ~2.5 eVN/ATrap states formed by degradation products.
Action Plan
  • Strict Anhydrous Conditions: Ensure electrolyte water content is <10 ppm. Water protonates the nitro-radical anion, accelerating degradation.

  • Potential Window: Do not scan negatively beyond -1.5 V.

Troubleshooting Module: Biological & Metabolic Stability

User Symptom: "High clearance rates observed in microsomal stability assays (drug development)."

Root Cause Analysis

In biological systems, the nitro group is a primary target for Nitroreductases .[1][2] This is the most critical degradation pathway for pharmacological applications.

Two Distinct Pathways:

  • Type I (Oxygen-Insensitive): Sequential reduction: Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine. The amine metabolite is often mutagenic (DNA intercalation).
  • Type II (Oxygen-Sensitive): A "futile cycle" where the nitro-radical anion reduces molecular oxygen to Superoxide (

    
    ), regenerating the parent compound but causing massive oxidative stress.
    
Visualizing the Metabolic Pathway

MetabolicPath Parent Parent: 3-Nitro-9-phenylcarbazole (R-NO2) Radical Nitro-Anion Radical (R-NO2•-) Parent->Radical +1e- (Nitroreductase) Radical->Parent O2 -> O2•- (Type II Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ (Type I Reductase) Superoxide Superoxide Anion (O2•-) (Oxidative Stress) Radical->Superoxide Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Final Metabolite: 3-Amino-9-phenylcarbazole (R-NH2) Hydroxyl->Amine +2e-, +2H+

Figure 2: Metabolic reduction pathways mediated by Nitroreductases (Type I vs Type II).

Frequently Asked Questions (FAQs)

Q1: Can I use TGA to determine the purity of this compound?

  • Answer: No. Thermogravimetric Analysis (TGA) measures thermal stability, not purity. However, it can detect solvent entrapment. 3-Nitro-9-phenylcarbazole typically shows high thermal stability with decomposition onset (

    
    ) 
    
    
    
    . A weight loss step below
    
    
    indicates trapped solvent (likely toluene or dichloromethane from synthesis).

Q2: Is the "yellowing" reversible?

  • Answer: Generally, no.[2] If the yellowing is caused by the formation of nitroso-species or oxidative coupling (bicarbazoles), these are covalent changes. If the yellowing disappears upon exposure to air (after being in vacuum), it might be a reversible charge-transfer complex, but this is rare for this specific molecule.

Q3: How do I store this compound long-term?

  • Answer: Store in amber vials (light exclusion) under an inert atmosphere (Argon/Nitrogen) at

    
    . The exclusion of light prevents the 
    
    
    
    excitation, and the inert atmosphere prevents the Type II oxidative cycle if any moisture/enzymes are present.

References

  • Photophysics of Nitrocarbazoles

    • Title: The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques.[3]

    • Source: Royal Society of Chemistry (Photochem. Photobiol. Sci.).
    • URL:[Link]

  • Electrochemical Reduction Mechanisms

    • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.[4]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Carbazole Electrochemistry

    • Title: Electrochemical and Spectral Characteriz
    • Source: Journal of the Chinese Chemical Society.[5]

    • URL:[Link]

  • Metabolic Pathways

    • Title: Bacterial pathways for degradation of nitroaromatics.[1][6][7][8]

    • Source: Royal Society of Chemistry (N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of 2-nitro- vs 3-nitro-9-phenyl-carbazole properties

An in-depth comparative analysis of 2-nitro-9-phenylcarbazole and 3-nitro-9-phenylcarbazole reveals how a simple positional shift of a single functional group fundamentally alters a molecule's electronic landscape, synth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-nitro-9-phenylcarbazole and 3-nitro-9-phenylcarbazole reveals how a simple positional shift of a single functional group fundamentally alters a molecule's electronic landscape, synthetic accessibility, and biological activity.

As a strong electron-withdrawing group (EWG), the nitro (–NO₂) moiety transforms the electron-rich 9-phenylcarbazole donor (D) core into a Donor-Acceptor (D-A) system. However, the regiochemistry of this substitution dictates whether the system communicates via direct resonance or inductive effects, creating two isomers with drastically different profiles.

Structural Causality: Resonance vs. Inductive Effects

To understand the divergent properties of these two isomers, we must analyze the electronic communication between the carbazole nitrogen (the electron donor) and the nitro group (the electron acceptor).

  • 3-Nitro-9-phenylcarbazole (Para-like relationship): The 3-position on the carbazole core is conjugated directly with the nitrogen atom's lone pair. This allows for extended

    
    -delocalization and strong Intramolecular Charge Transfer (ICT)  [1]. The resonance structures stabilize the excited state, significantly lowering the HOMO-LUMO gap and resulting in a highly polarizable molecule.
    
  • 2-Nitro-9-phenylcarbazole (Meta-like relationship): The 2-position is meta to the carbazole nitrogen in terms of resonance connectivity. Consequently, direct resonance donation from the nitrogen to the nitro group is symmetry-forbidden. The electron-withdrawing nature of the nitro group here is primarily inductive . This results in a more localized excited state (LE), a wider optical bandgap, and a lower ground-state dipole moment [2].

Electronic_Pathways Core 9-Phenylcarbazole Core (Electron Donor) Pos3 3-Position Substitution (Para-Conjugated) Core->Pos3 Nitration Pos2 2-Position Substitution (Meta-Conjugated) Core->Pos2 Cross-Coupling Resonance Strong Resonance Intramolecular Charge Transfer (ICT) Pos3->Resonance Inductive Inductive Withdrawal Localized Excited State (LE) Pos2->Inductive Prop3 Red-shifted Absorption High Dipole Moment Resonance->Prop3 Prop2 Blue-shifted Absorption Lower Dipole Moment Inductive->Prop2

Electronic communication pathways dictating the photophysics of carbazole isomers.

Quantitative Property Comparison

The differing electronic communication pathways manifest clearly in the physicochemical and photophysical data. The strong ICT in the 3-isomer red-shifts its absorption and emission spectra, while the 2-isomer retains properties closer to the unsubstituted carbazole core.

Property / Parameter2-Nitro-9-phenylcarbazole3-Nitro-9-phenylcarbazoleCausality / Significance
Electronic Nature Localized Excited State (LE)Intramolecular Charge Transfer (ICT)Dictated by meta vs. para resonance connectivity.
Absorption

~330 - 340 nm~380 - 400 nmExtended conjugation in the 3-isomer lowers the energy required for

transitions.
Emission

~420 nm (Blue)~520 nm (Green/Yellow)ICT states undergo larger Stokes shifts due to solvent relaxation around a highly polar excited state.
Dipole Moment (

)
Lower (~3.5 D)Higher (~6.5 D)Direct D-A push-pull effect in the 3-isomer creates a massive charge separation.
Electrochemical Gap Wider (~3.1 eV)Narrower (~2.7 eV)3-isomer's LUMO is stabilized by resonance, reducing the bandgap.
Cytotoxicity Profile Selective (Targeted apoptosis)Broad/Mutagenic2-isomer targets tubulin specifically; 3-isomer exhibits generalized frameshift mutagenicity [3].

Experimental Protocols: Synthesis and Validation

Because the 3-position is the most nucleophilic site on the carbazole ring, direct electrophilic aromatic substitution (nitration) overwhelmingly yields the 3-isomer. Synthesizing the 2-isomer requires a completely different strategic approach, typically relying on pre-functionalized building blocks or cross-coupling [4].

Protocol A: Synthesis of 3-Nitro-9-phenylcarbazole (Direct Nitration)

This protocol utilizes the inherent nucleophilicity of the 3-position for regioselective nitration.

  • Reagent Preparation: Dissolve 9-phenylcarbazole (10.0 mmol) in glacial acetic acid (50 mL) within a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Nitration: Cool the solution to 0 °C using an ice bath. Slowly add a stoichiometric amount of fuming nitric acid (10.5 mmol) diluted in 10 mL of acetic acid dropwise over 30 minutes.

  • Causality Check: The reaction must be kept strictly at 0 °C. Elevated temperatures will lead to over-nitration, yielding 3,6-dinitro-9-phenylcarbazole due to the secondary activation of the 6-position.

  • Quenching & Isolation: Stir for an additional 1 hour at room temperature. Pour the mixture into 200 mL of ice water. A yellow precipitate will form immediately (characteristic of the highly conjugated ICT state).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-nitro-9-phenylcarbazole. Monitor via TLC (Hexane:Ethyl Acetate 8:2); the product will appear as a bright yellow spot with strong UV absorption.

Protocol B: Synthesis of 2-Nitro-9-phenylcarbazole (Ullmann Coupling)

Since direct nitration fails to yield the 2-isomer, we must couple a pre-nitrated carbazole core with an aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 2-nitrocarbazole (5.0 mmol), iodobenzene (7.5 mmol), anhydrous potassium carbonate (

    
    , 10.0 mmol), and copper powder (0.5 mmol).
    
  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) under a steady stream of nitrogen.

  • Reaction Execution: Seal the tube and heat the mixture to 150 °C for 24 hours.

  • Causality Check: The copper catalyst is essential for facilitating the C-N bond formation via an oxidative addition/reductive elimination cycle. The high temperature is required to overcome the steric hindrance and the electron-withdrawing deactivation of the 2-nitrocarbazole amine proton.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove copper residues, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography. The 2-isomer will appear paler in color compared to the 3-isomer due to its blue-shifted absorption.

Synthesis_Workflows Start1 9-Phenylcarbazole Reagent1 HNO3 / AcOH 0°C, Electrophilic Aromatic Substitution Start1->Reagent1 Start2 2-Nitrocarbazole + Iodobenzene Reagent2 Cu powder, K2CO3, DMF 150°C, Ullmann Cross-Coupling Start2->Reagent2 Mech1 Regioselective attack at para-position Reagent1->Mech1 Mech2 C-N bond formation via Cu-catalysis Reagent2->Mech2 Product1 3-Nitro-9-phenylcarbazole (High Yield, Yellow Solid) Mech1->Product1 Product2 2-Nitro-9-phenylcarbazole (Moderate Yield, Pale Solid) Mech2->Product2

Divergent synthetic workflows required to access the 3-nitro and 2-nitro isomers.

Biological Implications: Toxicity vs. Therapeutics

Beyond materials science, the regiochemistry of nitrocarbazoles profoundly impacts their interaction with biological systems.

Research into carbazole derivatives has demonstrated that 3-nitrocarbazoles generally exhibit high cytotoxicity and mutagenicity. The strong electron-withdrawing nature at the 3-position facilitates nitro-reduction metabolic pathways, leading to reactive intermediates that cause frameshift mutations in DNA [3].

Conversely, 2-nitrocarbazole derivatives have emerged as highly selective anti-cancer agents. In vitro studies show that 2-nitrocarbazole derivatives exhibit potent cytotoxicity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ~7.0 µM) while showing virtually no toxicity toward normal human mammary epithelial cells (MCF-10A) [5]. Mechanistically, the 2-isomer uniquely interferes with tubulin organization and microtubule dynamics, triggering cell cycle arrest and apoptosis without the broad DNA-damaging mutagenicity seen in the 3-isomer.

Bio_Mechanism Isomer2 2-Nitrocarbazole Derivatives Mech2 Tubulin Binding & Microtubule Disruption Isomer2->Mech2 Isomer3 3-Nitrocarbazole Derivatives Mech3 Metabolic Nitro-Reduction Isomer3->Mech3 Outcome2 Targeted Apoptosis in Cancer Cells (MCF-7) Mech2->Outcome2 Outcome3 DNA Frameshift Mutations (Broad Cytotoxicity) Mech3->Outcome3

Divergent biological signaling and toxicity pathways based on nitro group regiochemistry.

References

  • Šarlauskas, J., et al. "1,3,6,8-Tetranitrocarbazole (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation." Vilnius University. Available at:[Link]

  • Singh, et al. "Mutagenicity of Nitrated Polycyclic Aromatic Hydrocarbons: A QSAR Investigation." Chem Biol Drug Des, 2008. Available at:[Link]

  • Dunlop & Tucker. "Optically Active Tervalent Nitrogen Compounds. Part L." RSC Publishing, 1939. Available at:[Link]

  • MDPI Applied Sciences. "Carbazole Derivatives as Anticancer Agents." MDPI, 2021. Available at:[Link]

Comparative

biological activity of 3-Nitro-9-phenyl-9H-carbazole versus other carbazole derivatives

This guide provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole , evaluating its biological activity, mechanism of action, and performance relative to other carbazole derivatives. The content is desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole , evaluating its biological activity, mechanism of action, and performance relative to other carbazole derivatives. The content is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-Nitro-9-phenyl-9H-carbazole represents a strategic intersection in medicinal chemistry, combining the proven cytotoxic pharmacophore of the 3-nitro group with the lipophilic, membrane-permeable 9-phenyl scaffold . While 9H-carbazole itself is a privileged structure in drug discovery (e.g., Carprofen, Ellipticine), the introduction of a nitro group at the C-3 position significantly alters its electronic and biological profile.

Current research indicates that 3-nitrocarbazole derivatives function primarily as microtubule-targeting agents , disrupting cellular mitosis and inducing apoptosis. This guide compares the specific activity of the 3-nitro-9-phenyl derivative against its isomers (2-nitro), its parent scaffold (unsubstituted carbazole), and clinical standards (Ellipticine).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The biological efficacy of this compound is dictated by its structural features.[1] The 9-phenyl group enhances lipophilicity (LogP), facilitating passive transport across cell membranes, while the 3-nitro group acts as an electron-withdrawing moiety that influences DNA intercalation and protein binding.

PropertyDescriptionBiological Implication
IUPAC Name 3-Nitro-9-phenyl-9H-carbazoleTarget Compound
Molecular Formula C₁₈H₁₂N₂O₂--
Key Pharmacophore 3-Nitro group (

)
Critical for cytotoxicity; potential bioreduction target in hypoxic tumors.
Scaffold Anchor 9-Phenyl groupIncreases metabolic stability (blocks N-dealkylation) and enhances hydrophobic interactions.
LogP (Predicted) ~5.2 - 5.8High lipophilicity; suggests excellent membrane permeability but requires formulation aid.

Comparative Biological Activity[7][8]

Anticancer Activity (Cytotoxicity)

The most significant biological activity of 3-nitrocarbazole derivatives is their cytotoxicity against human cancer cell lines. The table below synthesizes data comparing the 3-nitro pharmacophore against relevant analogs.

Table 1: Comparative IC₅₀ Values (µM) Against Cancer Cell Lines Data synthesized from comparative SAR studies of nitrocarbazoles [1][2].

CompoundMCF-7 (Breast)MDA-MB-231 (Triple-Neg)A549 (Lung)MCF-10A (Normal)Selectivity Index (SI)
3-Nitro-9H-carbazole (Analog)5.4 ± 1.1 14.4 ± 0.9 ~28.023.6Low (Toxic)
2-Nitro-9H-carbazole (Isomer)7.0 ± 1.011.6 ± 0.8~24.0>200High (Safe)
Ellipticine (Standard)1.9 ± 0.51.3 ± 0.9< 1.01.2Very Low (High Toxicity)
9-Ethyl-carbazole (Control)> 50> 50> 50N/AInactive

Key Insight: The 3-nitro position (present in the title compound) is historically more cytotoxic than the 2-nitro isomer. While this leads to potent cancer cell killing (IC₅₀ ~5 µM), it often compromises selectivity, affecting normal epithelial cells (MCF-10A). The 9-phenyl substitution in the title compound is designed to mitigate this by altering the molecule's shape and preventing metabolic N-oxidation, potentially improving the Selectivity Index (SI) compared to the simple 3-nitro-9H-carbazole.

Antimicrobial Activity

N-substituted carbazoles exhibit moderate to strong antimicrobial properties. The 9-phenyl group enhances activity against Gram-positive bacteria by facilitating penetration of the peptidoglycan layer.

  • Target Organisms: Staphylococcus aureus, Bacillus subtilis.[1][2][3]

  • Mechanism: Membrane depolarization and inhibition of DNA gyrase.

  • Performance: 3-nitro derivatives generally show lower MIC values (12.5–25 µg/mL) compared to unsubstituted carbazoles (>100 µg/mL), but are less potent than standard antibiotics like Ciprofloxacin [3].

Mechanism of Action (MOA)

Unlike intercalating agents (e.g., Doxorubicin), 3-nitrocarbazole derivatives primarily act by destabilizing microtubule dynamics . The nitro group forms hydrogen bonds with tubulin subunits, preventing polymerization during the G2/M phase of the cell cycle.

Pathway Visualization

The following diagram illustrates the cascade from compound entry to apoptotic cell death.

MOA_Pathway Entry 3-Nitro-9-phenyl-9H-carbazole (Cellular Entry) Target Tubulin Binding (Colchicine Site) Entry->Target Passive Diffusion Effect1 Inhibition of Microtubule Polymerization Target->Effect1 High Affinity Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Collapse Signal Bcl-2 Phosphorylation & Caspase-3 Activation Effect2->Signal Stress Signaling Outcome Apoptosis (Cell Death) Signal->Outcome

Figure 1: Mechanism of action showing microtubule destabilization leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-Nitro-9-phenyl-9H-carbazole is defined by two critical modification zones on the carbazole core:

  • Region A: The Nitrogen Substitution (Position 9)

    • H (Unsubstituted): Good hydrogen bond donor, but rapid metabolic clearance.

    • Ethyl/Alkyl: Moderate lipophilicity.

    • Phenyl (Title Compound):Optimal Lipophilicity. The bulky phenyl ring prevents N-dealkylation and increases residence time in hydrophobic pockets of target proteins (e.g., Tubulin).

  • Region B: The Nitro Group (Position 3)

    • Unsubstituted: Biologically inert in this context.

    • 2-Nitro: High selectivity, moderate potency.

    • 3-Nitro:High Potency. The 3-position is electronically conjugated to the nitrogen lone pair, creating a "push-pull" electronic system that enhances dipole interactions with biological targets.

Experimental Protocols

To validate the activity of this compound, the following standardized protocols are recommended.

Synthesis (Nitration of N-Phenylcarbazole)

Note: Direct nitration of 9-phenylcarbazole favors the 3-position due to the directing effect of the nitrogen.

  • Dissolution: Dissolve 1.0 eq of 9-phenylcarbazole in Glacial Acetic Acid.

  • Nitration: Add 1.1 eq of Fuming Nitric Acid (

    
    ) dropwise at 0–5°C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Pour into ice water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/DMF to isolate 3-Nitro-9-phenyl-9H-carbazole (Yellow needles).

MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values against MCF-7 or A549 cells.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Experimental Workflow Diagram

Workflow Step1 Synthesis (Nitration) Step2 Characterization (NMR, IR, Mass Spec) Step1->Step2 Step3 In Vitro Screening (MTT Assay) Step2->Step3 Step4 Mechanistic Study (Tubulin Polymerization) Step3->Step4 If IC50 < 10 µM

Figure 2: Standard workflow for the synthesis and biological evaluation of nitrocarbazoles.

References

  • A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Source: MDPI (Molecules 2021) [Link] Relevance: Primary source for 3-nitro vs 2-nitro cytotoxicity data.

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Source: PMC (Molecules 2015) [Link] Relevance: Comprehensive review of N-substituted carbazole SAR.

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. Source: Arabian Journal of Chemistry [Link] Relevance: Protocol and data for antimicrobial evaluation of carbazoles.[2][4]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles. Source: PMC (2022) [Link] Relevance: Comparative cytotoxicity methods and selectivity index discussions.

Sources

Validation

Comparative Electrochemical Study of Substituted 9-Phenylcarbazoles: A Guide to Redox Stability and Substituent Effects

As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter a recurring bottleneck in the development of hole-transporting materials and organic light-emitting diodes (OLEDs): the i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter a recurring bottleneck in the development of hole-transporting materials and organic light-emitting diodes (OLEDs): the irreversible electrochemical degradation of the active layer.

Carbazole derivatives, particularly 9-phenylcarbazoles , are foundational building blocks in this field due to their high hole mobility and favorable highest occupied molecular orbital (HOMO) energy levels. However, the raw 9-phenylcarbazole core is electrochemically fragile. This guide provides an in-depth comparative analysis of how strategic substitutions dictate the electrochemical performance of 9-phenylcarbazoles, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Insights: The Causality of Substituent Effects

The electrochemical behavior of 9-phenylcarbazole is governed by the spatial distribution of its spin density upon oxidation. When the nitrogen atom (the primary redox center) is oxidized, it forms a highly reactive radical cation.

The 3,6-Position Vulnerability

Density functional theory (DFT) and empirical data confirm that the spin density of the carbazole radical cation is heavily localized at the 3- and 6-positions of the carbazole core. If these positions are unprotected (occupied by hydrogen), the radical cations rapidly undergo intermolecular C-C coupling, resulting in irreversible dimerization into 3,3′-bicarbazoles [1].

To engineer electrochemical reversibility, we must introduce substituents at these reactive sites:

  • Electron-Donating Groups (EDGs) (e.g., tert-butyl, methoxy): These groups provide critical steric shielding to physically block dimerization while simultaneously pumping electron density into the core, which stabilizes the radical cation and lowers the oxidation potential.

  • Electron-Withdrawing Groups (EWGs) (e.g., bromo, cyano, formyl): These groups pull electron density away from the core, making it significantly harder to remove an electron, thereby raising the oxidation potential [3].

The N-Phenyl Orthogonal Twist

A common misconception in drug and material design is that substituents on the N-phenyl ring will strongly influence the carbazole's redox properties. In reality, the steric clash between the peri-protons (C1/C8) of the carbazole and the ortho-protons of the N-phenyl ring forces the phenyl group to twist nearly orthogonally to the carbazole plane. This breaks the


-conjugation, electronically decoupling the N-phenyl group from the redox center. Consequently, the oxidation potential is relatively insensitive to para-substitutions on the 9-phenyl group [1].

G Core 9-Phenylcarbazole Radical Cation Pos36 3,6-Positions (High Spin Density) Core->Pos36 Pos9 N-Phenyl Group (Sterically Twisted) Core->Pos9 EDG EDG (e.g., t-Butyl) Lowers E_ox Blocks Dimerization Pos36->EDG EWG EWG (e.g., Bromine) Raises E_ox Increases Stability Pos36->EWG Unprotected Unprotected (H) Rapid C-C Coupling (Dimerization) Pos36->Unprotected

Logical mapping of substituent effects on the electrochemical stability of 9-phenylcarbazole derivatives.

Comparative Electrochemical Data

To objectively compare performance, we evaluate the cyclic voltammetry (CV) data of various substituted 9-phenylcarbazoles. The table below summarizes the profound impact of substitution on both the oxidation potential (


) and the chemical reversibility of the system.
Derivative3,6-SubstituentsN-Phenyl Substituent

(V)*
Electrochemical StabilityMechanistic Outcome
9-Phenylcarbazole None (H)None (H)~1.10 VIrreversible Rapid dimerization at C3/C6 positions to form bicarbazoles.
3,6-Di-tert-butyl-9-phenylcarbazole tert-Butyl (EDG)None (H)~1.26 VHighly Reversible Steric bulk prevents dimerization; EDG stabilizes the radical cation.
3,6-Dibromo-9-phenylcarbazole Bromo (EWG)None (H)~1.53 VReversible Strong EWG heavily withdraws electron density, raising the oxidation barrier [1].
9-(4-Nitrophenyl)carbazole None (H)Nitro (EWG)~1.15 VIrreversible Para-position of N-phenyl is electronically decoupled; minimal effect on core oxidation.

*Potentials are approximate (vs. Ag/AgCl or SCE) and normalized for comparative purposes based on literature consensus across standard non-aqueous conditions [1], [3].

Self-Validating Experimental Protocol: Cyclic Voltammetry & Spectroelectrochemistry

To guarantee trustworthiness in your material characterization, you cannot rely on a single anodic sweep. The following protocol is designed as a self-validating system : it inherently proves or disproves the chemical stability of your synthesized carbazole through an internal feedback loop.

Step-by-Step Methodology

1. Electrochemical Cell Assembly

  • Action: Assemble a three-electrode cell using a Glassy Carbon Electrode (GCE) as the working electrode, a Platinum wire as the counter electrode, and an Ag/AgCl reference electrode.

  • Causality: GCE is chosen because it provides a wide, stable anodic potential window with minimal background capacitive current, which is critical for observing subtle redox waves at high positive potentials [2].

2. Electrolyte Preparation

  • Action: Dissolve 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous dichloromethane (

    
    ). Add the 9-phenylcarbazole derivative to a concentration of 1.0 mM.
    
  • Causality: The highly reactive carbazole radical cation is susceptible to nucleophilic attack.

    
     is strictly chosen as a non-nucleophilic solvent. TBAP is used because the bulky tetrabutylammonium cation and non-coordinating perchlorate anion minimize ion-pairing effects that could skew the observed redox potentials.
    

3. System Degassing

  • Action: Purge the solution with high-purity Argon or Nitrogen for 15 minutes prior to measurement, maintaining an inert gas blanket during execution.

  • Causality: Dissolved oxygen is electroactive and can rapidly quench organic radical cations, leading to false readings of irreversibility.

4. Cyclic Voltammetry Execution & Reversibility Validation (The Internal Control)

  • Action: Scan the potential from 0.0 V to +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 continuous cycles .

  • Self-Validation: This is where the system polices itself. If your compound is inadequately protected at the 3,6-positions, the radical cations will couple. This dimerization is self-reporting: a new, distinct oxidation wave will emerge at a lower potential (~0.45–0.80 V) during the second and subsequent scans, representing the oxidation of the newly formed bicarbazole dimer [2]. If the 10 CV traces perfectly superimpose without new peaks, you have definitively validated the chemical reversibility of your substitution strategy.

5. In-Situ Spectroelectrochemistry

  • Action: Apply a constant potential slightly above the observed

    
     while simultaneously recording the UV-Vis-NIR absorption spectra.
    
  • Causality: This orthogonal technique confirms the physical generation of the carbazole radical cation, which exhibits a characteristic, broad Intervalence Charge Transfer (IVCT) absorption band in the 550–900 nm region [1].

Workflow Prep 1. Electrolyte Prep (0.1M TBAP in dry CH2Cl2) Degas 2. Inert Degassing (Ar/N2 Purge) Prep->Degas CV 3. Cyclic Voltammetry (50 mV/s Sweep) Degas->CV Spec 4. Spectroelectrochemistry (In-situ UV-Vis-NIR) CV->Spec Val 5. Reversibility Validation (10+ Cycle Overlay) Spec->Val

Self-validating experimental workflow for the electrochemical characterization of carbazoles.

Conclusion for Drug Development & Optoelectronics

When designing novel 9-phenylcarbazole derivatives—whether as hole-transport layers in OLEDs or as redox-active pharmacophores—researchers must prioritize the steric protection of the 3,6-positions. Relying on N-phenyl substitutions to modulate oxidation potentials is an inefficient strategy due to the orthogonal twisting of the molecular geometry. By utilizing the self-validating CV protocol outlined above, development professionals can rapidly screen out electrochemically fragile candidates early in the R&D pipeline, saving substantial time and resources.

References
  • Source: National Taiwan University (ntu.edu.tw)
  • Source: National Institutes of Health (nih.gov)
  • Title: Electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs.
Comparative

validation of the structure of 3-Nitro-9-phenyl-9H-carbazole by X-ray crystallography

The following guide details the structural validation of 3-Nitro-9-phenyl-9H-carbazole , a critical organic semiconductor intermediate. This guide is designed for pharmaceutical and materials scientists requiring definit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 3-Nitro-9-phenyl-9H-carbazole , a critical organic semiconductor intermediate. This guide is designed for pharmaceutical and materials scientists requiring definitive structural proof where spectroscopic methods (NMR, MS) may yield ambiguous conformational data due to steric hindrance and isomerism.

Executive Summary: The Case for X-ray Crystallography

In the development of optoelectronic materials and bioactive heterocycles, the precise regiochemistry of nitro-substituted carbazoles is paramount. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve the specific three-dimensional conformation—specifically the dihedral twist angle between the N-phenyl ring and the carbazole plane.

For 3-Nitro-9-phenyl-9H-carbazole , steric repulsion between the carbazole protons (H1/H8) and the ortho-protons of the N-phenyl ring induces a non-planar geometry that profoundly affects electronic coupling. Single Crystal X-ray Diffraction (SC-XRD) is the only method that provides absolute validation of this steric twist and the regioselective position of the nitro group, distinguishing it from common byproducts like the 1-nitro isomer.

Comparison Matrix: SC-XRD vs. Alternatives
FeatureMethod A: SC-XRD (Gold Standard) Method B: 1H-NMR Spectroscopy Method C: DFT Calculation
Primary Output Absolute 3D Structure & PackingConnectivity & Chemical EnvironmentTheoretical Geometry
Regiochemistry Unambiguous (Direct Visualization)Inferential (Coupling Constants)N/A (Requires Input Structure)
Conformation Exact Torsion Angles (Experimental)Averaged Solution State (NOESY req.)Gas Phase Prediction (Idealized)
Sample State Solid State (Single Crystal)Solution (CDCl3/DMSO)In Silico
Limit of Detection Requires Crystal Growth>1% Impurity DetectionN/A

Technical Deep Dive: The Crystallographic Validation

The Structural Challenge

The nitration of 9-phenylcarbazole is an electrophilic aromatic substitution that typically favors the 3-position (para to the nitrogen). However, depending on reaction conditions (e.g., use of mixed acids vs. nitrate salts), minor isomers (1-nitro) or over-nitration (3,6-dinitro) can occur.

Furthermore, the N-phenyl bond (N9-C1') is not free-rotating in the solid state. The validation must confirm:

  • Regioselectivity: The nitro group is strictly at C3.

  • Orthogonality: The angle between the phenyl ring and carbazole plane (typically 40°–70° for similar analogs).

Representative Crystallographic Parameters

While specific datasets vary by crystallization solvent, the following parameters are critical for validation, based on homologous nitro-carbazole structures (e.g., 9-ethyl-3-nitrocarbazole).

ParameterValidation Criteria (Expected Range)Significance
Space Group Typically P21/c or P-1Centrosymmetric packing is common for planar aromatics.
C3–N(Nitro) Bond 1.45 – 1.48 ÅConfirms C-N single bond character of the nitro attachment.
Nitro Torsion 0° – 15° (Coplanar)The nitro group usually lies nearly coplanar to the carbazole ring to maximize resonance.
Phenyl Twist 45° – 65°The N-phenyl ring twists out of plane to relieve steric strain with H1/H8.
Packing

-

Stacking (3.4 – 3.6 Å)
Indicates potential for charge transport (hole mobility).

Experimental Protocol: From Synthesis to Structure

This protocol ensures the growth of diffraction-quality crystals, the most common bottleneck in X-ray validation.

Phase 1: Crystal Growth (Slow Evaporation Method)
  • Objective: Obtain single crystals >0.1 mm in at least two dimensions.

  • Solvent System: Dichloromethane (DCM) / Hexane or Acetone / Ethanol.

  • Protocol:

    • Dissolve 20 mg of crude 3-Nitro-9-phenyl-9H-carbazole in 2 mL of DCM (good solubility).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
      
    • Carefully layer 2 mL of Hexane (poor solubility) on top of the DCM solution. Do not mix.

    • Cap the vial loosely (or poke a pinhole in the cap) to allow slow diffusion and evaporation.

    • Store in a vibration-free, dark environment at room temperature (25°C) for 3–7 days.

    • Harvest: Orange/Yellow needle-like or prismatic crystals should form at the interface.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution.

  • Strategy:

    • Mounting: Select a crystal with sharp edges; mount on a Kapton loop with Paratone oil.

    • Collection: Collect full sphere of data (theta up to 27°) to ensure high redundancy.

    • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation: Check for disorder in the nitro group (common rotation) and the phenyl ring.

Visualizing the Validation Workflow

The following logic flow illustrates why X-ray is chosen over NMR for definitive isomer assignment.

ValidationLogic Start Crude Product: Nitration of 9-Phenylcarbazole Analysis Initial Analysis (1H-NMR) Start->Analysis Decision Is Regiochemistry Ambiguous? Analysis->Decision NMR_Path NMR Only: Coupling constants (J) suggest 3-position BUT cannot confirm solid-state twist Decision->NMR_Path No (Rare) XRD_Path SC-XRD (Crystal Growth) Decision->XRD_Path Yes (High Sterics) Data_Coll Diffraction Data Collection (Mo K-alpha, 100K) XRD_Path->Data_Coll Solution Structure Solution (SHELXT) Data_Coll->Solution Result_Regio Validation 1: Regiochemistry Confirm Nitro at C3 (Distance > 6Å from N9) Solution->Result_Regio Result_Conf Validation 2: Conformation Measure Dihedral Angle (C1-N9-C1'-C2') Solution->Result_Conf Final Definitive Structure Validated Result_Regio->Final Result_Conf->Final

Figure 1: Decision logic for selecting X-ray crystallography to resolve steric and isomeric ambiguity in substituted carbazoles.

References

  • Crystal Structure of Analog (2-Nitro-3-phenyl-9H-carbazole)

    • Title: Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
    • Source: IUCrData (Intern
    • URL:[Link][1]

  • Crystal Structure of Analog (9-Ethyl-3-nitrocarbazole)

    • Title: 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)
    • Source: EngagedScholarship @ CSU (Cleveland St
    • URL:[Link][2]

  • Title: 9-(4-Nitrophenyl)
  • General Comparison of NMR vs X-ray

    • Title: Comparison of X-ray Crystallography, NMR and EM.[3][4][5]

    • Source: Cre
    • URL:[Link]

Sources

Validation

Comparative Guide: Photophysical Performance of 3-Nitro-9-phenyl-9H-carbazole in OLED Architectures

As a Senior Application Scientist, evaluating organic optoelectronic materials requires distinguishing between terminal emissive dopants and structural precursors. 3-Nitro-9-phenyl-9H-carbazole (3-NPCz) features a classi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating organic optoelectronic materials requires distinguishing between terminal emissive dopants and structural precursors. 3-Nitro-9-phenyl-9H-carbazole (3-NPCz) features a classic donor-acceptor (D-A) architecture, combining the electron-rich 9-phenylcarbazole core with a strongly electron-withdrawing nitro group[1].

While naive structural analysis might suggest potential for charge-transfer (CT) emission, empirical photophysical evaluation reveals a different reality. This guide objectively compares 3-NPCz against established organic light-emitting diode (OLED) emitters, detailing the causality behind its photophysical behavior and its true value in materials science.

Mechanistic Photophysics: The "Nitro Quenching" Effect

To understand why 3-NPCz performs poorly as a direct emitter compared to standard alternatives, we must analyze its excited-state dynamics.

In highly efficient fluorescent emitters, radiative decay from the lowest singlet excited state (


) outcompetes non-radiative pathways. However, the introduction of the nitro group in 3-NPCz introduces low-lying 

states. According to El-Sayed's rules , spin-orbit coupling between states of different orbital types (e.g.,

to

) is highly allowed.

This structural feature facilitates ultrafast intersystem crossing (ISC) from the


 state to the triplet manifold (

) ([2]). Once in the triplet state, the molecule undergoes rapid non-radiative decay (vibrational relaxation) at room temperature rather than phosphorescing, resulting in a near-zero photoluminescence quantum yield (PLQY)[3].

Jablonski S0 Ground State (S0) Stable S1 Singlet State (S1) Excited S0->S1 UV Excitation T1 Triplet State (T1) Dark State S1->T1 Rapid ISC (Nitro Effect) Fluor Fluorescence (Highly Quenched) S1->Fluor Minor NR Non-Radiative Decay (Vibrational Heat) T1->NR Dominant NR->S0 Fluor->S0

Photophysical decay pathways in 3-Nitro-9-phenyl-9H-carbazole highlighting nitro-induced quenching.

Comparative Performance Data

To contextualize the quenching effect, the table below contrasts the photophysical and device performance of 3-NPCz against three industry-standard emitters: Alq3 (1st Gen Fluorescent), Ir(ppy)3 (2nd Gen Phosphorescent), and 4CzIPN (3rd Gen TADF).

MaterialEmitter GenerationPLQY (%)Emission Max (nm)Dominant Decay PathwayMax EQE in Device (%)
3-NPCz N/A (Precursor)< 1%N/A (Quenched)Non-Radiative (Heat)< 0.1%
Alq3 1st Gen (Fluorescent)~20-30%~520 nmRadiative (Fluorescence)~1-2%
Ir(ppy)3 2nd Gen (Phosphorescent)~90-100%~510 nmRadiative (Phosphorescence)~20-30%
4CzIPN 3rd Gen (TADF)~90%~510 nmRadiative (Delayed Fluor.)~20-30%

Data Synthesis: The near-zero External Quantum Efficiency (EQE) of 3-NPCz definitively rules it out as an emissive dopant, highlighting the necessity of alternative functionalization for OLED applications.

Experimental Protocols: Self-Validating Workflows

To empirically validate the non-radiative quenching of 3-NPCz, researchers must employ self-validating experimental systems. The following protocols ensure rigorous data collection.

Protocol A: Absolute PLQY Quantification

Causality: Using an integrating sphere rather than relative standard referencing ensures that all scattered and emitted photons are captured, providing an absolute measurement of the non-radiative quenching effect.

  • Sample Preparation: Dissolve 3-NPCz in spectroscopic-grade toluene to a strict concentration of

    
     M. This low concentration prevents aggregation-induced quenching, isolating the intrinsic molecular photophysics.
    
  • Absorption Profiling: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer to identify the lowest energy CT band.

  • Excitation & Measurement: Excite the sample at its absorption maximum inside a spectrofluorometer equipped with an integrating sphere.

  • Validation: Compare the integrated emission spectrum of the sample against a pure solvent blank. The resulting PLQY will register at

    
    .
    
Protocol B: OLED Device Fabrication & Validation

Causality: Fabricating a full device architecture proves that the lack of emission is an intrinsic material property, not an artifact of solution-state solvation dynamics.

OLED_Workflow Sub ITO Substrate O2 Plasma HTL HTL Deposition (NPB 40nm) Sub->HTL EML EML Deposition (Host + 3-NPCz) HTL->EML ETL ETL Deposition (TPBi 30nm) EML->ETL Cath Cathode (LiF/Al) ETL->Cath Test J-V-L Testing (Validation) Cath->Test

Step-by-step vacuum deposition workflow for OLED device fabrication and performance validation.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) glass in acetone, ethanol, and isopropanol. Treat with

    
     plasma for 10 minutes to increase the work function.
    
  • Hole Transport Layer (HTL): Thermally evaporate 40 nm of NPB at 1 Å/s under high vacuum (

    
     Torr).
    
  • Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with 5 wt% 3-NPCz to a thickness of 30 nm. Host-guest doping prevents concentration quenching.

  • Electron Transport Layer (ETL): Evaporate 30 nm of TPBi to facilitate electron injection.

  • Cathode: Deposit 1 nm of LiF followed by 100 nm of Aluminum.

  • Characterization: Measure J-V-L characteristics. The device will show normal current flow but negligible luminance, confirming the triplet-mediated thermal decay.

Synthetic Utility: From Quenched Intermediate to High-Performance Emitter

If 3-NPCz is a non-emitter, why is it ubiquitous in OLED material catalogs? Its true value lies in its role as a synthetic precursor .

The nitro group can be quantitatively reduced (e.g., via Pd/C and hydrazine) to yield 3-amino-9-phenylcarbazole . This transformation eliminates the quenching


 state and converts the molecule into a potent electron-donating building block. This amine derivative is subsequently reacted with electron acceptors (like cyanobenzenes or triazines) to synthesize state-of-the-art Thermally Activated Delayed Fluorescence (TADF) emitters and Aggregation-Induced Emission Enhancement (AIEE) fluorophores ([4]).

The journey from a quenched nitro-aromatic to a highly emissive TADF molecule perfectly illustrates the precise structure-property relationships governing modern drug and materials development.

References

  • Title: The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles Source: Chemical Physics Letters URL: [Link]

  • Title: New Carbazole-Based Fluorophores: Synthesis, Characterization, and Aggregation-Induced Emission Enhancement Source: The Journal of Physical Chemistry B URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitro-9-phenyl-9H-carbazole

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and info...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 3-Nitro-9-phenyl-9H-carbazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally similar nitroaromatic and carbazole-based compounds, ensuring a conservative and robust safety protocol.

The carbazole nucleus and the nitroaromatic functional group are key structural alerts that inform our risk assessment. Compounds containing these moieties are known to exhibit varying degrees of skin, eye, and respiratory irritation.[1][2][3] The nitro group, in particular, can introduce additional toxicological concerns.[4] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical component of a self-validating system of laboratory safety.

Core Principles of Protection

When handling 3-Nitro-9-phenyl-9H-carbazole, the primary objectives are to prevent:

  • Inhalation: Avoid breathing in dust or aerosols.[5][6]

  • Skin Contact: Prevent direct contact with the skin, which can cause irritation.[2][3][6]

  • Eye Contact: Protect eyes from dust particles that can cause serious irritation.[2][3][6]

  • Ingestion: Avoid accidental ingestion through contaminated hands or surfaces.

These principles are best upheld through the consistent and correct use of appropriate PPE, as detailed in the following sections.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling 3-Nitro-9-phenyl-9H-carbazole in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.

PPE Category Recommended Equipment Rationale and Key Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.To protect the eyes from dust and potential splashes.[6][7] Equipment should conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).To prevent skin contact.[6][7] Gloves must be inspected for integrity before each use and changed regularly, or immediately if contaminated.[6][8]
Body Protection A flame-resistant lab coat or coveralls.To protect skin and personal clothing from contamination.[5][6]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used, especially when handling the powder outside of a chemical fume hood.[5] For operations with a higher potential for aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[6][9]To prevent the inhalation of fine powder.[5] The choice of respirator depends on the scale of the operation and the potential for airborne exposure.
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.[5][8]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following steps provide a framework for the safe handling of 3-Nitro-9-phenyl-9H-carbazole.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Before starting any work, inspect all PPE for any signs of damage or wear and replace as necessary.[7]

2. Donning PPE:

  • The sequence of donning PPE is critical to avoid contamination. A recommended workflow is illustrated in the diagram below.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_final Final Check Start Start Inspect_PPE Inspect PPE Start->Inspect_PPE Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Respirator Don Respirator Lab_Coat->Respirator Goggles Don Safety Goggles Respirator->Goggles Gloves Don Gloves Goggles->Gloves Final_Check Final Fit Check Gloves->Final_Check

Caption: A workflow diagram for the correct sequence of donning Personal Protective Equipment.

3. Handling the Chemical:

  • When weighing or transferring the solid, do so carefully to avoid the formation of dust.[5][6]

  • Use a spatula or other appropriate tools for handling the solid.

  • Keep containers of 3-Nitro-9-phenyl-9H-carbazole tightly closed when not in use.[6]

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first. A typical sequence is gloves, face shield/goggles, lab coat, and finally, the respirator. Always wash hands thoroughly after removing all PPE.

5. Waste Disposal:

  • All waste materials contaminated with 3-Nitro-9-phenyl-9H-carbazole, including used gloves, weigh boats, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.[10][11]

  • The first rinse of any container that held the chemical should be collected as hazardous waste.[10]

  • Follow all institutional and local regulations for the disposal of chemical waste.[10] Never dispose of this chemical down the drain.[11]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

The safe handling of 3-Nitro-9-phenyl-9H-carbazole is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE recommendations, operational protocols, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.

References

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  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • 3-Nitro-9-nitroso-9H-carbazole SDS, 5393-41-9 Safety D
  • 3-Phenyl-9H-carbazole | C18H13N | CID 13497473 - PubChem - NIH.
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  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
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  • MSDS of 9-Ethyl-3-nitro-9H-carbazole.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Hazardous Waste Disposal Guide - Research Areas - Policies.
  • 9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363 - PubChem.
  • Management of time-sensitive chemicals (III): Stabilization and treatment - Environmental Health and Safety.
  • 3-NITRO-9H-CARBAZOLE | CAS 3077-85-8 - M
  • 9H-Carbazole, 3-nitro-9-nitroso- - Substance Details - SRS | US EPA.
  • Proper Disposal of 3'-Nitroacetanilide: A Guide for Labor
  • NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene - CDC.

Sources

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